molecular formula C8H7FO3 B070980 3-Fluoro-5-methoxybenzoic acid CAS No. 176548-72-4

3-Fluoro-5-methoxybenzoic acid

Cat. No.: B070980
CAS No.: 176548-72-4
M. Wt: 170.14 g/mol
InChI Key: WUHJSLPINVJGPW-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHJSLPINVJGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620499
Record name 3-Fluoro-5-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176548-72-4
Record name 3-Fluoro-5-methoxybenzoic acid
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Record name 3-Fluoro-5-methoxybenzoic acid
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Foundational & Exploratory

3-Fluoro-5-methoxybenzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-5-methoxybenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern offers a valuable scaffold for the development of novel therapeutics, particularly in the areas of neurological disorders, inflammation, and oncology.[1]

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Below is a summary of its key physical and chemical properties.

PropertyValueSource
CAS Number 176548-72-4[2]
Molecular Formula C₈H₇FO₃[2]
Molecular Weight 170.14 g/mol [1]
Melting Point 130-133 °C
Boiling Point (Predicted) 278.38 °C at 760 mmHg
pKa (Predicted) 3.74 ± 0.10
Appearance White to off-white crystalline powder
Solubility No experimental data found.

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The fluorine atom will cause characteristic splitting of the adjacent aromatic proton signals.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for the eight carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine and electron-donating methoxy group.

Expected IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

  • C-O stretch (ether and carboxylic acid): Bands in the 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ regions

  • C-F stretch : A strong band typically in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H stretch : Above 3000 cm⁻¹

  • Aromatic C=C stretch : Peaks in the 1450-1600 cm⁻¹ region.

Expected Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of approximately 170.04. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the methoxy group (-OCH₃), and potentially a fluorine atom.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general approach can be adapted from the synthesis of similar fluorinated and methoxylated benzoic acids.

General Synthesis Approach

A common synthetic route involves the multi-step transformation of a readily available starting material. For instance, a plausible route could start from a substituted toluene or aniline derivative, followed by functional group interconversions to introduce the fluoro, methoxy, and carboxylic acid moieties.

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzoic acid, which could be adapted for this compound.

G cluster_start Starting Material Preparation cluster_synthesis Core Synthesis Steps cluster_purification Purification cluster_analysis Analysis Start Commercially Available Substituted Benzene Derivative Step1 Introduction of First Substituent (e.g., Nitration, Halogenation) Start->Step1 Reaction Step2 Functional Group Interconversion (e.g., Reduction of Nitro Group) Step1->Step2 Step3 Introduction of Second Substituent (e.g., Diazotization followed by Sandmeyer or Schiemann Reaction) Step2->Step3 Step4 Introduction of Carboxylic Acid Moiety (e.g., Oxidation of a Methyl Group, Grignard Reaction with CO₂) Step3->Step4 Purification Purification by Recrystallization or Column Chromatography Step4->Purification Work-up Analysis Characterization by NMR, IR, Mass Spectrometry, and Melting Point Purification->Analysis

Caption: Generalized workflow for the synthesis of a substituted benzoic acid.

Purification Protocol

Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. The choice of solvent depends on the solubility of the crude product and impurities. Column chromatography on silica gel can also be employed for purification if recrystallization is not effective.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to the presence of three key functionalities: the carboxylic acid, the fluorine atom, and the methoxy group.

  • The carboxylic acid group provides a handle for forming amide bonds, a common linkage in many drug molecules. It can also participate in hydrogen bonding interactions with biological targets.

  • The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the pKa of the carboxylic acid and influence binding affinity to target proteins.

  • The methoxy group can also influence the electronic properties of the molecule and participate in hydrogen bonding.

While specific drugs derived from this compound are not explicitly detailed in the public domain, its structural motifs are found in various kinase inhibitors and other targeted therapies. For instance, fluorinated and methoxylated phenyl groups are common in molecules targeting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.

The following diagram illustrates the potential role of this compound as a starting material in a drug discovery workflow targeting a hypothetical kinase.

G cluster_synthesis Synthesis of Bioactive Molecule cluster_testing Biological Evaluation cluster_pathway Target Signaling Pathway Start This compound AmideCoupling Amide Coupling with a Heterocyclic Amine Start->AmideCoupling Step 1 Inhibitor Potential Kinase Inhibitor AmideCoupling->Inhibitor Step 2 KinaseAssay In vitro Kinase Assay Inhibitor->KinaseAssay Testing RAF RAF Inhibitor->RAF Inhibition CellAssay Cell-based Proliferation Assay KinaseAssay->CellAssay RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Drug discovery workflow using this compound.

Safety Information

This compound is classified as an irritant. The following GHS hazard statements apply:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Structural Elucidation and Characterization of 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, represents a key structural motif in medicinal chemistry. Its unique combination of a fluorine atom and a methoxy group on the benzoic acid scaffold imparts desirable physicochemical and pharmacological properties, making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound. It details the key analytical techniques for confirming its molecular structure, presents expected quantitative data in a structured format, and outlines a plausible synthetic methodology. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
IUPAC Name This compound
CAS Number 176548-72-4
Appearance Expected to be a white crystalline solid.
Melting Point 130-133 °C[1]
SMILES COC1=CC(=CC(=C1)C(=O)O)F
InChI InChI=1S/C8H7FO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
InChIKey WUHJSLPINVJGPW-UHFFFAOYSA-N

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

  • Aromatic Protons (δ 6.5-8.0 ppm): The three aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the fluorine and methoxy substituents. The proton ortho to the carboxylic acid and meta to the fluorine will likely be the most deshielded.

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet.

  • Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which may be solvent-dependent.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
>10br s1H-COOH
~7.5m1HAromatic CH
~7.2m1HAromatic CH
~6.9m1HAromatic CH
~3.8s3H-OCH₃

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~168-COOH
~160 (d)C-F
~158C-OCH₃
~132 (d)C-COOH
~115 (d)Aromatic CH
~110 (d)Aromatic CH
~105Aromatic CH
~56-OCH₃

(d) denotes a doublet due to C-F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3000MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
1710-1680StrongC=O stretch (Carboxylic acid)
1600, 1450MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Aryl ether)
~1200StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Data for this compound

m/zInterpretation
170[M]⁺, Molecular ion
153[M - OH]⁺
142[M - CO]⁺ or [M - C₂H₄]⁺
125[M - COOH]⁺
97[M - COOH - CO]⁺

Experimental Protocols

This section provides a plausible synthetic route and general protocols for the characterization techniques.

Synthesis of this compound

A potential synthetic route to this compound could start from commercially available 3,5-difluorobenzoic acid.

Synthesis_Workflow A 3,5-Difluorobenzoic acid B Methyl 3,5-difluorobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-fluoro-5-methoxybenzoate B->C Nucleophilic Aromatic Substitution (NaOMe, DMF) D This compound C->D Hydrolysis (NaOH, H₂O/MeOH)

Proposed synthesis workflow for this compound.

Step 1: Esterification of 3,5-Difluorobenzoic acid

  • Dissolve 3,5-difluorobenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours.

  • After cooling, remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 3,5-difluorobenzoate.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve methyl 3,5-difluorobenzoate in a polar aprotic solvent like DMF.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-fluoro-5-methoxybenzoate.

Step 3: Hydrolysis

  • Dissolve methyl 3-fluoro-5-methoxybenzoate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide.

  • Reflux the mixture for several hours.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Characterization Methods
  • NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).

  • FT-IR Spectroscopy: The spectrum would be recorded using a KBr pellet or as a thin film on a salt plate with a standard FT-IR spectrometer.

  • Mass Spectrometry: Analysis would be performed using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Melting Point: The melting point would be determined using a standard melting point apparatus.

Potential Applications in Drug Development

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy group can also participate in key binding interactions with biological targets.

Drug_Development_Logic A This compound B Enhanced Metabolic Stability (due to C-F bond) A->B C Modulated Lipophilicity and pKa A->C D Potential for H-bonding (methoxy and carboxyl groups) A->D E Scaffold for Drug Candidates B->E C->E D->E F Oncology E->F G Inflammation E->G H Neurological Disorders E->H

Logical relationships in the drug development potential of the core molecule.

Given its structural features, this compound is a promising starting material for the synthesis of inhibitors for various enzymes and receptors implicated in diseases such as:

  • Cancer: As a building block for kinase inhibitors or other anti-proliferative agents.

  • Inflammatory Diseases: For the development of novel anti-inflammatory drugs.

  • Neurological Disorders: As a precursor for compounds targeting receptors or enzymes in the central nervous system.

Conclusion

This compound is a molecule of significant interest for synthetic and medicinal chemists. This technical guide has provided a detailed overview of its structural and physicochemical properties, along with a predictive analysis of its spectroscopic characteristics. The outlined synthetic protocol offers a viable route for its preparation. The unique combination of its functional groups makes it a highly attractive scaffold for the development of new therapeutic agents. Further investigation into its biological activities is warranted to fully explore its potential in drug discovery.

References

Spectroscopic Analysis of 3-Fluoro-5-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for 3-Fluoro-5-methoxybenzoic acid. Due to the limited availability of complete experimental spectra in public databases, this document primarily utilizes predicted data to serve as a reference for researchers. The methodologies provided are standardized protocols applicable to the analysis of this and similar small organic molecules.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5m1HAr-H
~7.0 - 7.2m1HAr-H
~6.8 - 7.0m1HAr-H
~3.85s3H-OCH₃
>10br s1H-COOH

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~168C=O (Carboxylic Acid)
~160 (d, ¹JCF ≈ 245 Hz)C-F
~160C-OCH₃
~132 (d)C-COOH
~110 (d)Ar-CH
~108 (d)Ar-CH
~105 (d)Ar-CH
~56-OCH₃

Note: Predicted NMR data is generated from computational models and should be confirmed with experimental data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~3050MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Methyl)
1680-1710StrongC=O stretch (Carboxylic Acid)
1580-1620Medium-StrongC=C stretch (Aromatic)
1200-1300StrongC-O stretch (Carboxylic Acid & Ether)
1000-1100StrongC-F stretch
Mass Spectrometry (MS)
m/z RatioRelative IntensityPossible Fragment
170High[M]⁺ (Molecular Ion)
155Medium[M - CH₃]⁺
153High[M - OH]⁺
142Medium[M - CO]⁺
125Medium[M - COOH]⁺
97Medium[C₆H₄F]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are general protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean 5 mm NMR tube.[1]

    • If required, add a small amount of an internal standard (e.g., TMS).

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C spectrum using broadband proton decoupling. Longer acquisition times are generally required.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak or internal standard as a reference.

    • Integrate the signals in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place the mixture into a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing :

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the significant absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.[3]

    • Derivatization (e.g., with BSTFA to form a trimethylsilyl ester) may be necessary to improve volatility and thermal stability.

  • Data Acquisition :

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column stationary phase. A typical column would be a non-polar capillary column (e.g., DB-5ms).

    • The separated components then enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules (commonly using electron ionization at 70 eV) and separates the resulting ions based on their mass-to-charge ratio.

  • Data Processing :

    • The total ion chromatogram (TIC) shows the separated components as peaks.

    • The mass spectrum for each peak is analyzed to identify the compound by its molecular ion and fragmentation pattern.

    • The fragmentation pattern is compared with spectral libraries for confirmation.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques Sample Sample NMR NMR Sample->NMR Dissolution in deuterated solvent IR IR Sample->IR KBr pellet preparation MS MS Sample->MS Dissolution and (optional) derivatization StructureElucidation Structure Elucidation NMR->StructureElucidation Chemical Shifts, Coupling Constants FunctionalGroupAnalysis Functional Group Analysis IR->FunctionalGroupAnalysis Vibrational Frequencies MolecularWeightConfirmation Molecular Weight Confirmation MS->MolecularWeightConfirmation Molecular Ion, Fragmentation Pattern FinalConfirmation Final Structural Confirmation StructureElucidation->FinalConfirmation FunctionalGroupAnalysis->FinalConfirmation MolecularWeightConfirmation->FinalConfirmation

Caption: Overall workflow for the spectroscopic analysis of this compound.

NMR_Workflow Start Weigh Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire FID Transfer->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Analyze Spectrum (Shifts, Integrals, Couplings) Process->Analyze End Structural Information Analyze->End

Caption: Experimental workflow for NMR spectroscopy.

FTIR_Workflow Start Grind Sample with KBr Press Press into a Pellet Start->Press Acquire Acquire Sample Spectrum Press->Acquire Background Acquire Background Spectrum Background->Acquire Subtract Background Subtraction Acquire->Subtract Analyze Identify Functional Group Frequencies Subtract->Analyze End Vibrational Data Analyze->End

Caption: Experimental workflow for FTIR spectroscopy.

MS_Workflow Start Prepare Dilute Solution Inject Inject into GC Start->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (e.g., EI) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Analyze Analyze Mass Spectrum (Molecular Ion & Fragments) Detect->Analyze End Mass & Fragmentation Data Analyze->End

Caption: Experimental workflow for GC-MS analysis.

References

CAS number 176548-72-4 properties and literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, mechanism of action, and relevant literature pertaining to Lapatinib, a potent tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Chemical and Physical Properties

Lapatinib is an orally active, small-molecule dual inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1][2] It is typically administered as lapatinib ditosylate, a salt form that enhances its stability.[2]

Table 1: Physicochemical and Identification Properties of Lapatinib

PropertyValue
IUPAC Name N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
CAS Number 231277-92-2 (Lapatinib base)
Molecular Formula C₂₉H₂₆ClFN₄O₄S
Molecular Weight 581.06 g/mol
Appearance White to off-white powder
Melting Point 250-256°C (as ditosylate salt)[3]
Solubility Soluble in organic solvents such as dimethylformamide

Mechanism of Action and Signaling Pathway

Lapatinib functions by competitively and reversibly binding to the intracellular ATP-binding site of the EGFR and HER2 kinase domains.[1][2] This inhibition prevents the autophosphorylation and subsequent activation of these receptors, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival. The primary pathways affected are the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4]

The diagram below illustrates the mechanism of action of Lapatinib in inhibiting EGFR and HER2 signaling.

Lapatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Domain EGFR EGFR (HER1) ATP_binding_site_EGFR ATP Binding Site HER2 HER2 (ErbB2) ATP_binding_site_HER2 ATP Binding Site Downstream Downstream Signaling (MAPK, PI3K/Akt) ATP_binding_site_EGFR->Downstream Activation Blocked ATP_binding_site_HER2->Downstream Activation Blocked Lapatinib Lapatinib Lapatinib->ATP_binding_site_EGFR Binds and Inhibits Lapatinib->ATP_binding_site_HER2 Binds and Inhibits ATP ATP ATP->ATP_binding_site_EGFR Competes with ATP->ATP_binding_site_HER2 Competes with Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation Inhibition

Caption: Lapatinib's inhibition of EGFR/HER2 signaling pathways.

Synthesis Overview

The synthesis of Lapatinib is a multi-step process. While various synthetic routes have been developed, a common approach involves the coupling of a substituted aniline with a quinazoline intermediate, followed by the introduction of the furan side chain. An alternative and more environmentally friendly synthesis has also been described, highlighting a 5-step, 3-pot sequence that is primarily conducted in recyclable water.[5]

The following diagram outlines a generalized synthetic workflow for Lapatinib.

Lapatinib_Synthesis_Workflow start Starting Materials (e.g., Substituted Anilines, Quinazoline Precursors) step1 Coupling Reaction start->step1 intermediate1 Anilino-Quinazoline Intermediate step1->intermediate1 step2 Suzuki Coupling with 5-formyl-2-furanboronic acid intermediate1->step2 intermediate2 Aldehyde Intermediate step2->intermediate2 step3 Reductive Amination with 2-(methylsulfonyl)ethanamine intermediate2->step3 lapatinib_base Lapatinib Base step3->lapatinib_base step4 Salt Formation with p-toluenesulfonic acid lapatinib_base->step4 final_product Lapatinib Ditosylate step4->final_product

Caption: Generalized workflow for the synthesis of Lapatinib.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of Lapatinib against EGFR and HER2 tyrosine kinases.

Methodology:

  • Recombinant human EGFR and HER2 kinase domains are expressed and purified.

  • A kinase reaction buffer is prepared containing ATP and a suitable peptide substrate.

  • Lapatinib is serially diluted to various concentrations.

  • The kinase, substrate, and Lapatinib (or vehicle control) are incubated together.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped.

  • The level of substrate phosphorylation is quantified using methods such as ELISA, radiometric assays (³²P-ATP), or fluorescence-based assays.

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of Lapatinib concentration.

Cell Proliferation Assay

Objective: To assess the effect of Lapatinib on the proliferation of cancer cell lines overexpressing EGFR and/or HER2.

Methodology:

  • Cancer cell lines (e.g., BT474, SKBr3) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of Lapatinib or a vehicle control.

  • The plates are incubated for a period of 3 to 5 days.

  • Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

  • The absorbance or fluorescence is read using a plate reader.

  • The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

  • GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

Biological Activity and Clinical Use

Lapatinib is indicated for the treatment of patients with advanced or metastatic breast cancer whose tumors overexpress HER2.[1] It is often used in combination with other chemotherapeutic agents like capecitabine or with an aromatase inhibitor.[4]

Table 2: Selected In Vitro Activity of Lapatinib

Cell LineTargetIC₅₀ (nM)
BT474 (Breast Cancer)HER2~10
SKBr3 (Breast Cancer)HER2~15
A431 (Epidermoid Carcinoma)EGFR~20

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Conclusion

Lapatinib remains a significant therapeutic agent in the management of HER2-positive breast cancer. Its dual inhibitory mechanism against both EGFR and HER2 provides a valuable treatment option. Ongoing research continues to explore its potential in other solid tumors and in combination with novel therapeutic agents. This guide provides foundational technical information to support further research and development in this area.

References

Biological activity screening of novel fluoro-methoxy-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity Screening of Novel Fluoro-methoxy-substituted Benzoic Acids

Introduction

Fluoro-methoxy-substituted benzoic acids represent a significant class of organic compounds in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and methoxy groups onto a benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications can lead to enhanced therapeutic potential, making these compounds valuable candidates for the development of novel anti-inflammatory, anticancer, and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the biological activity screening of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Biological Activities of Fluoro-methoxy-substituted Benzoic Acid Derivatives

The biological evaluation of fluoro-methoxy-substituted benzoic acids and their derivatives has revealed a range of activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Derivatives of fluoro-methoxy-substituted benzoic acids have demonstrated significant potential as anticancer agents. Their efficacy is often attributed to the inhibition of critical cellular processes, such as tubulin polymerization.[3][4] The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 1: In Vitro Anticancer Activity of Fluoro-methoxy-substituted Benzoic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (nM)Reference
p-Fluoro substituted 8nProstate Cancer6 - 13[3]
o-Fluoro substituted 8lMelanoma27 - 30[3]
p-Fluoro substituted 8nMelanoma33 - 43[3]
o-Fluoro substituted 8lProstate Cancer52 - 114[3]
m-Fluoro substituted 8mProstate Cancer23 - 46[3]
m-Fluoro substituted 8mMelanoma287 - 304[3]
3,4,5-trimethoxyphenyl derivative 8fVarious Cancer Cells21 - 71[3][4]
3,5-dimethoxyphenyl derivative 8gVarious Cancer Cells170 - 424[3][4]
Fluorinated-indole derivative 34bA549 (Lung Cancer)800[5]
Fluorinated pyrazolylbenzimidazole 55bA549, MCF-7, HeLa950 - 1570[5]
5-fluoro benzothiazole derivative 59aMCF-7, MDA MB 468, HCT-116, HT-2980 - 410[5]
N-methyl-2-hydroxy-4-methoxy-substituted derivative 12MCF-7 (Breast Cancer)3100[6]
N-methyl-3,4,5-trihydroxy-substituted derivative 36MCF-7 (Breast Cancer)4800[6]
N-isobutyl-2-hydroxy-4-methoxy-substituted derivative 10Various Cancer Cells2200 - 4400[6]
N-methyl-2-hydroxy-substituted derivative 11HCT 116, MCF-7, HEK 2931200 - 5300[6]
Antimicrobial Activity

Certain fluoro-methoxy-substituted benzoic acids and their derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[2][7] The minimum inhibitory concentration (MIC) is a key metric used to evaluate this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Related Fluoro-methoxy-substituted Compounds

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Trifluoromethyl derivative 15aStaphylococcus aureus (MRSA and MSSA)7.82 - 31.25[8]
Trifluoromethyl derivative 15bStaphylococcus aureus (MRSA and MSSA)7.82 - 31.25[8]
Trifluoromethyl derivative 16bStaphylococcus aureus (MRSA and MSSA)7.82 - 31.25[8]
Brominated chalconeStaphylococcus aureus31.25 - 125[9]

Experimental Protocols

Synthesis of Fluoro-methoxy-substituted Benzoic Acids

A general method for the synthesis of these compounds involves the hydrolysis of their corresponding methyl esters. For example, 3-methoxy-4-fluorobenzoic acid can be synthesized as follows:

  • Dissolve methyl 4-fluoro-3-methoxybenzoate in methanol.[10]

  • Add a solution of sodium hydroxide in water and stir the reaction at room temperature for 4 hours.[10]

  • Remove the solvent by distillation under reduced pressure.[10]

  • Dissolve the residue in water and adjust the pH to 4 with 1N HCl solution.[10]

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.[10]

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity Assessment (Microbroth Dilution Method)

The microbroth dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

  • Inoculum Preparation: Culture the microbial strains in an appropriate broth medium overnight. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).[11]

  • Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing the appropriate broth.[11]

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Tubulin Polymerization

Several anticancer compounds derived from fluoro-methoxy-substituted benzoic acids exert their effect by inhibiting tubulin polymerization, a critical process for cell division.[3][4]

Compound Fluoro-methoxy-substituted Benzoic Acid Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubules Compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization CellCycle Cell Cycle Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by fluoro-methoxy-substituted benzoic acid derivatives.

General Workflow for Biological Activity Screening

The screening process for novel fluoro-methoxy-substituted benzoic acids typically follows a structured workflow from synthesis to biological evaluation.

cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Novel Fluoro-methoxy-substituted Benzoic Acids Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Data Quantitative Data Analysis (IC50, MIC) Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for the screening of novel fluoro-methoxy-substituted benzoic acids.

Potential Antimicrobial Mechanism: Inhibition of Folic Acid Synthesis

While not explicitly confirmed for all fluoro-methoxy-substituted benzoic acid derivatives, a potential mechanism for antimicrobial activity, especially for those containing a sulfonamide moiety, is the inhibition of the folic acid synthesis pathway, which is essential for microbial survival.[12]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide-containing Derivative Sulfonamide->DHPS Competitive Inhibition

References

Solubility Profile of 3-Fluoro-5-methoxybenzoic Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Fluoro-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This document provides a predicted qualitative solubility profile based on established chemical principles and data from analogous structures. Furthermore, it outlines detailed experimental protocols for the quantitative determination of its solubility in various common organic solvents, offering a foundational framework for researchers. An experimental workflow for solubility determination is also presented visually.

Introduction

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a polar carboxylic acid group, a moderately polar methoxy group, and a polar fluorine atom attached to a nonpolar benzene ring, dictates its solubility behavior. Understanding its solubility in common organic solvents is critical for its use in synthesis, purification, formulation, and various analytical procedures. The principle of "like dissolves like" suggests that polar molecules will dissolve in polar solvents, while nonpolar molecules dissolve in nonpolar solvents.[1] The overall solubility of a compound is a balance between its polar and nonpolar components.

Predicted Solubility Profile

While quantitative data is not available, a qualitative assessment of solubility for this compound in common organic solvents can be predicted based on its structure and general solubility rules for carboxylic acids.[2][3] Carboxylic acids are generally soluble in less polar organic solvents like ethers and alcohols.[2][3]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with protic solvents.[4]
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to HighThe polarity of these solvents allows for dipole-dipole interactions with the polar functional groups of the acid.
Nonpolar Hexane, TolueneLow to Very LowThe significant polarity of the carboxylic acid, methoxy, and fluoro groups makes it incompatible with nonpolar solvents.[1]
Halogenated Dichloromethane (DCM)Low to ModerateDCM has intermediate polarity and may dissolve the compound to some extent, but strong solute-solute interactions (dimerization) might limit solubility.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are required. The following protocols describe common techniques for determining the solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, acetone)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. .

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.

  • Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

High-Throughput Screening (HTS) Method using Miniaturization

This method is suitable for rapidly assessing solubility in multiple solvents.

Objective: To estimate the solubility of this compound in a panel of solvents in a parallel manner.

Materials:

  • 96-well microtiter plates (with solvent-resistant seals)

  • Automated liquid handling system

  • Plate shaker and centrifuge

  • Plate reader (UV-Vis or other detection method)

  • This compound (as a stock solution in a highly soluble solvent like DMSO)

  • Panel of test solvents

Procedure:

  • Preparation: Dispense a small, known amount of a concentrated stock solution of the compound into the wells of a 96-well plate.

  • Solvent Addition: Evaporate the stock solution solvent (e.g., using a vacuum centrifuge). Then, add a known volume of each test solvent to the respective wells containing the dry compound.

  • Equilibration: Seal the plate and shake for several hours at a controlled temperature to facilitate dissolution.

  • Analysis: Analyze the concentration of the dissolved compound directly in each well using a plate reader. The solubility can be determined by comparing the measurement against a calibration curve. Alternatively, the amount of undissolved solid can be assessed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask method, a standard procedure for determining solubility.

Solubility_Workflow start Start prep Sample Preparation: Add excess solute to a known volume of solvent in a vial. start->prep equilibrate Equilibration: Agitate in a thermostatic shaker bath (24-72h). prep->equilibrate settle Phase Separation: Allow excess solid to settle at constant temperature (≥24h). equilibrate->settle sample Sampling & Filtration: Withdraw supernatant and filter through a 0.45 µm filter. settle->sample quantify Quantification: Dilute sample and analyze via HPLC or UV-Vis. sample->quantify calculate Data Analysis: Calculate solubility from concentration and dilution factor. quantify->calculate end_node End calculate->end_node

References

A Technical Guide to the Thermochemical Properties of 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the thermochemical properties of 3-Fluoro-5-methoxybenzoic acid. Due to a lack of specific experimental thermochemical data for this compound in publicly accessible literature, this guide establishes a framework based on well-documented methodologies for similar halogenated and methoxy-substituted benzoic acids. It includes a detailed experimental protocol for oxygen bomb calorimetry, a primary technique for determining the enthalpy of combustion, and presents available physical data for the target compound. Furthermore, a generalized experimental workflow is visualized to guide researchers in the determination of key energetic properties.

Introduction

This compound (CAS: 176548-72-4) is a substituted aromatic carboxylic acid.[1] Its structural motifs, a fluorinated benzene ring and a carboxylic acid group, are common in medicinal chemistry and materials science, making an understanding of its energetic properties crucial for process development, safety assessment, and computational modeling.[2] Thermochemical properties, such as the enthalpy of formation, are fundamental for predicting reaction heats, assessing chemical stability, and understanding structure-energy relationships.

Physicochemical and Thermochemical Data

Quantitative experimental data on the enthalpy of formation, heat capacity, and entropy for this compound have not been identified in a comprehensive literature search. The following tables summarize the available computed and basic physical properties from chemical databases and supplier information. For comparative purposes, experimental data for a related compound, p-Fluorobenzoic acid, is included to provide context.

Table 1: General and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇FO₃PubChem[1]
Molecular Weight 170.14 g/mol PubChem[1]
CAS Number 176548-72-4PubChem[1]
Melting Point 130-133 °CChemicalBook[7]
Boiling Point (Predicted) 278.4 ± 20.0 °CChemicalBook[7]
Density (Predicted) 1.307 ± 0.06 g/cm³ChemicalBook[7]
Flash Point (Predicted) 122.2 ± 21.8 °CChemicalBook[7]

Table 2: Experimental Thermochemical Data for p-Fluorobenzoic Acid (for comparison)

PropertyValueUnitsSource
Standard Enthalpy of Combustion (ΔHc°) -3062.97 ± 0.70kJ/molPMC[8]
Standard Enthalpy of Formation (ΔHf°) -585.56 ± 0.81kJ/molPMC[8]

Note: The values for p-Fluorobenzoic acid correspond to the crystalline state at 25 °C and are provided as a reference for a structurally similar compound.

Experimental Protocols for Thermochemical Analysis

The determination of the standard enthalpy of formation for organic compounds like this compound is predominantly achieved through oxygen bomb calorimetry to measure the enthalpy of combustion.[9] The following is a detailed, representative protocol adapted from methodologies used for fluorobenzoic acids.[6][8]

Protocol: Determination of Enthalpy of Combustion by Oxygen Bomb Calorimetry

Objective: To measure the energy of combustion of the solid sample at constant volume, from which the standard enthalpy of combustion can be calculated.

Apparatus:

  • Isoperibol or adiabatic oxygen bomb calorimeter

  • Steel combustion bomb with an acid-resistant alloy lining

  • High-purity oxygen source (>99.9%)

  • Calorimeter bucket (can)

  • High-precision thermometer (resolution of 0.001 °C)

  • Pellet press

  • Platinum or fused silica crucible

  • Platinum ignition wire (e.g., 0.075 mm diameter)

  • Analytical balance (± 0.01 mg)

Procedure:

  • Sample Preparation:

    • Dry the this compound sample in a desiccator.

    • Press approximately 0.8 - 1.0 g of the dried sample into a pellet using a pellet press.

    • Accurately weigh the pellet and place it in the crucible.

  • Calorimeter Calibration (Energy Equivalent Determination):

    • Calibrate the calorimeter system by combusting a certified standard reference material, typically benzoic acid.[6][8]

    • Perform a series of at least five combustion experiments with benzoic acid pellets of known mass.

    • The energy equivalent (ε) of the calorimeter is calculated from the known energy of combustion of benzoic acid and the measured temperature rise (ΔT).[10]

  • Bomb Assembly:

    • Weigh a 10 cm piece of platinum ignition wire and securely connect it to the bomb electrodes.

    • Position the crucible so the ignition wire is in firm contact with the top of the sample pellet.

    • Add a precise quantity (e.g., 3.000 cm³) of distilled water to the bottom of the bomb to ensure all fluorine is converted to an aqueous solution of hydrofluoric acid.[6][8]

    • Seal the bomb, flush it with low-pressure oxygen to remove atmospheric nitrogen, and then pressurize it with high-purity oxygen to 30-32 atm (approx. 3 MPa).[6][9]

    • Check for leaks by submerging the pressurized bomb in water.

  • Calorimetric Measurement:

    • Place the bomb in the calorimeter bucket.

    • Add a precise mass of distilled water (e.g., 2000 g) to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, placing the cover, stirrer, and thermometer in position.

    • Allow the system to reach thermal equilibrium while stirring (typically takes several minutes).

    • Record the temperature at regular intervals (e.g., every minute) for a 40-minute initial period to establish a stable baseline.[6]

    • Ignite the sample by passing an electrical current through the ignition wire.

    • Record the temperature rise rapidly during the reaction period and then continue recording at regular intervals for a 40-minute final period to establish the final temperature drift.

    • After the experiment, release the pressure from the bomb and collect the liquid contents for titration to determine corrections for the formation of nitric acid (from residual N₂) and to analyze the hydrofluoric acid solution.

  • Data Analysis and Corrections:

    • Plot temperature versus time to determine the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

    • Calculate the total energy released in the bomb process (ΔU).

    • Apply corrections (Washburn corrections) to convert the experimental data to standard state conditions (1 bar, 298.15 K).[9] This includes corrections for the heat of ignition, formation of nitric acid, and the heat of formation and dilution of aqueous hydrofluoric acid.[6]

    • The standard internal energy of combustion (ΔUc°) is calculated.

    • The standard enthalpy of combustion (ΔHc°) is then determined using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation from a bomb calorimetry experiment.

G cluster_prep Sample & Calorimeter Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis & Calculation P1 Prepare & Weigh Sample Pellet P3 Assemble & Pressurize Combustion Bomb P1->P3 P2 Calibrate Calorimeter (with Benzoic Acid) E1 Equilibrate & Record Initial Temperature Drift P3->E1 E2 Ignite Sample E1->E2 E3 Record Temperature Rise & Final Drift E2->E3 A1 Determine Corrected Temperature Rise (ΔT) E3->A1 A2 Calculate Raw Energy Change (ΔU_raw) A1->A2 A3 Apply Washburn Corrections (HNO₃, HF, Ignition) A2->A3 A4 Calculate Standard Energy of Combustion (ΔU°c) A3->A4 A5 Convert to Standard Enthalpy of Combustion (ΔH°c) A4->A5 A6 Calculate Standard Enthalpy of Formation (ΔH°f) using Hess's Law A5->A6

Workflow for Enthalpy of Formation Determination.

Conclusion

This guide outlines the necessary framework for understanding and determining the thermochemical properties of this compound. While direct experimental values are currently unavailable in the literature, the well-established protocol for oxygen bomb calorimetry, detailed herein, provides a clear path for their empirical determination. The data for related fluorinated benzoic acids serve as a valuable benchmark for expected results. The generation of such experimental data would be a valuable contribution to chemical thermodynamics databases, aiding in the refinement of computational models and supporting the broader research community.

References

Quantum Chemical Calculations for 3-Fluoro-5-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide outlines the standard theoretical approach for investigating the molecular structure, vibrational spectra, and electronic properties of 3-Fluoro-5-methoxybenzoic acid using quantum chemical calculations.

Computational Methodology

The theoretical calculations outlined in this guide are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used for these calculations.

Method: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory is a widely applied method for such analyses.[1][2]

Basis Set: The 6-311++G(d,p) basis set is frequently employed to provide a good balance between accuracy and computational cost for molecules of this size.[2][3]

Procedure:

  • Geometry Optimization: The molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This ensures that the calculated properties correspond to a stable conformation of the molecule.

  • Frequency Analysis: Vibrational frequencies are calculated for the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Various electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated to understand the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) is also computed to identify reactive sites.[4]

A generalized workflow for these computational studies is depicted below.

Quantum_Chemical_Workflow A Initial Molecular Structure (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input C Frequency Calculation B->C Optimized Geometry D Optimized Stable Structure C->D Confirmation (No Imaginary Frequencies) E Vibrational Spectra (IR & Raman) D->E F Electronic Property Analysis (HOMO, LUMO, MEP) D->F G Analysis of Results E->G F->G

Figure 1: A generalized workflow for quantum chemical calculations.

Molecular Geometry

The optimization of the molecular geometry provides key information on bond lengths and bond angles. While experimental data from X-ray crystallography is the gold standard for comparison, theoretical values offer significant insights.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C2-C1-C6118.5
C1-C61.398C1-C2-C3121.0
C2-C31.387C2-C3-C4119.5
C3-C41.385C3-C4-C5120.5
C4-C51.390C4-C5-C6120.0
C5-C61.392C5-C6-C1120.5
C3-F1.350C2-C3-F119.0
C5-O81.365C4-C5-O8124.5
O8-C91.430C6-C5-O8115.5
C1-C71.490C5-O8-C9117.0
C7-O101.210C2-C1-C7121.0
C7-O111.360C6-C1-C7120.5
O11-H120.970O10-C7-O11123.0

Note: The atom numbering is based on a standard representation of the benzoic acid ring, which should be visualized for full context.

Vibrational Analysis

Vibrational frequency calculations are used to predict the IR and Raman spectra of the molecule. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method.

Table 2: Hypothetical Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
O-H Stretch37503525Carboxylic acid
C-H Stretch (Aromatic)3100-30002914-2820Aromatic ring
C-H Stretch (Methoxy)2980-29002801-2726CH₃ group
C=O Stretch17801673Carboxylic acid
C-C Stretch (Aromatic)1600-14501504-1363Aromatic ring
C-F Stretch12501175Fluoro group
C-O Stretch (Methoxy)12001128Methoxy group
O-H Bend14201335Carboxylic acid
C-H Bend (in-plane)1300-10001222-940Aromatic ring
C-H Bend (out-of-plane)900-675846-635Aromatic ring

Note: A hypothetical scaling factor of 0.94 was used for this illustrative data.

Electronic Properties and Chemical Reactivity

The analysis of frontier molecular orbitals, HOMO and LUMO, is crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic transport properties.[5][6]

HOMO_LUMO_Concept orbitals LUMO (Lowest Unoccupied Molecular Orbital) Energy Gap (ΔE) HOMO (Highest Occupied Molecular Orbital) homo_text Electron Donor (Nucleophilic Center) homo_text->orbitals:homo lumo_text Electron Acceptor (Electrophilic Center) lumo_text->orbitals:lumo

Figure 2: Conceptual diagram of Frontier Molecular Orbitals (HOMO-LUMO).

Table 3: Hypothetical Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.95
HOMO-LUMO Energy Gap (ΔE)4.90
Ionization Potential (I ≈ -E_HOMO)6.85
Electron Affinity (A ≈ -E_LUMO)1.95
Global Hardness (η = (I-A)/2)2.45
Chemical Potential (μ = -(I+A)/2)-4.40
Electrophilicity Index (ω = μ²/2η)3.96

These parameters provide a quantitative measure of the molecule's reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[3] The Molecular Electrostatic Potential (MEP) map would further reveal the electron density distribution, highlighting the electrophilic and nucleophilic regions of the molecule. Typically, the region around the carboxylic oxygen atoms would show a negative potential (red), indicating a site for electrophilic attack, while the hydrogen of the hydroxyl group would have a positive potential (blue), indicating a site for nucleophilic attack.

References

The Aromatic Fluorine Enigma: A Technical Guide to the Discovery and Isolation of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. While synthetic organofluorine chemistry is a vast and burgeoning field, nature's use of this highly electronegative element is remarkably scarce. This guide provides an in-depth exploration of naturally occurring organofluorine compounds, with a primary focus on the discovery and isolation of fluorinated benzoic acid derivatives. Although naturally occurring fluorinated benzoic acids have not been definitively identified, we will first examine the known biogenic organofluorines to provide a foundational understanding of fluorine biochemistry. The latter part of this guide will pivot to the synthetic realm of fluorinated benzoic acid derivatives, detailing their synthesis, isolation, and analytical characterization, which are of paramount importance to the target audience in drug discovery and development.

Part 1: Naturally Occurring Organofluorine Compounds

The natural world's organofluorine portfolio is dominated by fluoroacetate and a small number of fluorinated fatty acids. These compounds are primarily found in certain plant species and one known bacterium, acting as potent defensive toxins.

Discovery and Distribution of Fluoroacetate and Fluorinated Fatty Acids

Fluoroacetate was first identified as the toxic principle of the South African plant "gifblaar" (Dichapetalum cymosum) in 1943.[1] Since then, it and related fluorinated fatty acids have been discovered in various plant genera across Australia, Africa, and South America. The bacterium Streptomyces cattleya is the only known microorganism to biosynthesize organofluorine compounds, producing both fluoroacetate and 4-fluorothreonine.[2]

Table 1: Concentration of Naturally Occurring Organofluorine Compounds in Various Species

CompoundSpeciesPlant PartConcentration (mg/kg)
FluoroacetateDichapetalum brauniiSeedsup to 8000[1]
FluoroacetateGastrolobium grandiflorumLeavesup to 2600[1]
FluoroacetatePalicourea marcgravii-up to 500[1]
FluoroacetateGastrolobium parviflorumYoung Leavesup to 2500
ω-Fluorooleic AcidDichapetalum toxicariumSeedsMain fluorinated component (up to 1800 µg/g total organic fluorine)[1]
FluoroacetateStreptomyces cattleyaCulture Broth1.2 mM (approx. 96 mg/L)
Biosynthesis of Fluoroacetate in Streptomyces cattleya

The enzymatic pathway for fluoroacetate synthesis has been elucidated in Streptomyces cattleya. This process is initiated by a unique enzyme, fluorinase, which catalyzes the formation of a carbon-fluorine bond.

Biosynthesis_of_Fluoroacetate cluster_enzymes Enzymatic Steps SAM S-Adenosylmethionine (SAM) Fluorinase Fluorinase SAM->Fluorinase F_ion Fluoride Ion (F⁻) F_ion->Fluorinase FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Phosphorylase 5'-FDA Phosphorylase FDA->Phosphorylase FDRP 5-Fluoro-5-deoxyribose-1-phosphate Isomerase Isomerase FDRP->Isomerase Fluoroacetaldehyde Fluoroacetaldehyde Dehydrogenase Aldehyde Dehydrogenase Fluoroacetaldehyde->Dehydrogenase Transaldolase Transaldolase Fluoroacetaldehyde->Transaldolase Fluoroacetate Fluoroacetate Fluorothreonine 4-Fluorothreonine Fluorinase->FDA L-Methionine Phosphorylase->FDRP Adenine Isomerase->Fluoroacetaldehyde Aldolase Aldolase Dehydrogenase->Fluoroacetate Transaldolase->Fluorothreonine + Glycine

Biosynthesis of Fluoroacetate and 4-Fluorothreonine in S. cattleya.
Experimental Protocol: Isolation of Fluoroacetate from Plant Material

The following is a general protocol for the extraction and analysis of fluoroacetate from plant tissues.

Materials:

  • Fresh or dried plant material

  • Ammonia solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • HPLC system with UV or MS detector

  • Fluoroacetate standard

Procedure:

  • Extraction: Homogenize 10 g of finely ground plant material with 50 mL of dilute ammonia solution. Stir for 1-2 hours at room temperature.

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 15 minutes and collect the supernatant.

  • Solvent Partitioning: Acidify the supernatant to pH 2 with HCl and extract three times with 50 mL of diethyl ether.

  • Drying and Concentration: Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Analysis: Re-dissolve the residue in a known volume of mobile phase and analyze by HPLC. Quantification is achieved by comparing the peak area to a standard curve of fluoroacetate.

Part 2: Synthetic Fluorinated Benzoic Acid Derivatives

While nature has not provided us with fluorinated benzoic acids, their synthesis has been a subject of intense research due to their utility as building blocks in drug discovery. The fluorine substituent can dramatically alter the physicochemical properties of the benzoic acid scaffold.

Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for the introduction of fluorine onto an aromatic ring.

Schiemann_Reaction_Workflow Start 4-Aminobenzoic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Fluorination Fluorination (HBF₄) Diazonium_Salt->Fluorination Intermediate Diazonium Tetrafluoroborate Fluorination->Intermediate Thermal_Decomposition Thermal Decomposition (Heat) Intermediate->Thermal_Decomposition N₂, BF₃ Crude_Product Crude 4-Fluorobenzoic Acid Thermal_Decomposition->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 4-Fluorobenzoic Acid Purification->Final_Product

General workflow for the synthesis of 4-fluorobenzoic acid.
Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid

Materials:

  • 4-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Fluoroboric acid (HBF₄)

  • Ethanol

  • Diethyl ether

Procedure:

  • Diazotization: Dissolve 4-aminobenzoic acid in dilute HCl and cool to 0-5 °C in an ice bath. Slowly add a solution of NaNO₂ in water, keeping the temperature below 5 °C.

  • Formation of Tetrafluoroborate Salt: To the cold diazonium salt solution, add cold fluoroboric acid. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation of Intermediate: Filter the precipitate and wash with cold water, followed by cold ethanol and then diethyl ether. Dry the salt under vacuum.

  • Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt until the evolution of nitrogen and boron trifluoride ceases. The remaining solid is the crude 4-fluorobenzoic acid.

  • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 4-fluorobenzoic acid.

Table 2: Typical Yields for the Synthesis of Fluorinated Benzoic Acids

ReactionProductTypical Yield (%)
Schiemann Reaction4-Fluorobenzoic Acid80
Decarboxylative FluorinationVarious Fluorobenzoic Acids16-40
Amidation (of 5-Cyclopropyl-2-fluorobenzoic acid)Amide derivative85-92
Analytical Characterization of Fluorinated Benzoic Acids

The purity and identity of synthesized fluorinated benzoic acids are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 3: Typical HPLC and GC-MS Parameters for the Analysis of Fluorobenzoic Acids

TechniqueParameterCondition
HPLC ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (60:40, v/v)[3]
Flow Rate1.0 mL/min[3]
DetectionUV at 254 nm[3]
GC-MS DerivatizationWith BF₃·MeOH to form methyl esters[4][5]
ColumnDB-1 (12 m x 200 µm x 0.33 µm)
Oven ProgramStart at 80°C, ramp at 10°C/min to 280°C
IonizationElectron Ionization (EI) at 70 eV

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation of fluorinated benzoic acids. The chemical shifts and coupling constants provide unambiguous information about the position of the fluorine atom on the aromatic ring.

Conclusion

While the natural occurrence of fluorinated benzoic acid derivatives remains elusive, the study of biogenic organofluorines like fluoroacetate provides valuable insights into the enzymatic machinery capable of forming the highly stable carbon-fluorine bond. For researchers in drug discovery, the focus remains on the efficient synthesis and purification of a diverse array of fluorinated benzoic acid derivatives. The methodologies outlined in this guide for their synthesis, isolation, and characterization are fundamental to harnessing the unique properties of fluorine in the design of novel therapeutics. The continued exploration of both natural and synthetic organofluorine chemistry will undoubtedly fuel future innovations in medicine and materials science.

References

Methodological & Application

The Versatile Building Block: Applications of 3-Fluoro-5-methoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoro-5-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a wide range of complex organic molecules. Its unique trifunctional nature, possessing a carboxylic acid, a fluorine atom, and a methoxy group, allows for diverse chemical modifications, making it an important intermediate in the development of pharmaceuticals and other bioactive compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the methoxy group can influence electronic properties and provide a handle for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Application in the Synthesis of Kinase Inhibitors

Substituted benzamides are a common scaffold in the development of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The RAS-RAF-MEK-ERK signaling pathway is a key regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. This compound can be utilized as a starting material for the synthesis of inhibitors targeting kinases within this pathway.

The general approach involves the coupling of this compound with various amine-containing fragments to generate a library of substituted benzamides. These compounds can then be screened for their inhibitory activity against target kinases.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival 3-Fluoro-5-methoxybenzoic_acid_derivative Kinase Inhibitor (e.g., derived from This compound) 3-Fluoro-5-methoxybenzoic_acid_derivative->RAF Inhibits

Figure 1. Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Key Synthetic Applications and Protocols

Two of the most common and powerful reactions utilizing this compound are amide bond formation and Suzuki-Miyaura cross-coupling. These reactions allow for the straightforward introduction of diverse functionalities, enabling the construction of large and structurally varied compound libraries for drug discovery.

Amide Coupling Reactions

Amide bond formation is a fundamental transformation in organic synthesis, particularly for the preparation of biologically active molecules. This compound can be readily coupled with a wide range of primary and secondary amines using standard coupling reagents.

General Workflow for Amide Coupling:

Amide_Coupling_Workflow start Start dissolve Dissolve this compound, amine, and coupling agent in solvent start->dissolve react Stir at room temperature dissolve->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous workup monitor->workup Reaction complete purify Purify by chromatography workup->purify end End purify->end

Figure 2. General workflow for amide coupling reactions.

Experimental Protocol: Synthesis of N-Aryl-3-fluoro-5-methoxybenzamides

This protocol describes a general procedure for the synthesis of N-aryl substituted amides from this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted aniline

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

  • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-3-fluoro-5-methoxybenzamide.

Quantitative Data for Amide Coupling Reactions:

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1AnilineHATUDIPEADMF392
24-FluoroanilineEDC/HOBtDIPEADCM1285
3BenzylamineT3PEt3NEtOAc295
4MorpholineHATUDIPEADMF2.594

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Suzuki-Miyaura Cross-Coupling Reactions

To further elaborate the structure of molecules derived from this compound, a halogen atom can be introduced onto the aromatic ring, which can then participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. For this, a bromo or iodo derivative of this compound would be used. This reaction is a powerful tool for the formation of C-C bonds, allowing for the coupling of the aryl halide with a variety of boronic acids or esters.

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow start Start mix Combine aryl halide, boronic acid, Pd catalyst, ligand, and base in solvent start->mix degas Degas the reaction mixture mix->degas heat Heat the reaction mixture degas->heat monitor Monitor reaction by TLC or LC-MS heat->monitor monitor->heat Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by chromatography workup->purify end End purify->end

Figure 3. General workflow for Suzuki-Miyaura coupling reactions.

Experimental Protocol: Synthesis of Biphenyl Derivatives

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid.

Materials:

  • Halogenated this compound derivative (e.g., methyl 2-bromo-3-fluoro-5-methoxybenzoate)

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.

Quantitative Data for Suzuki-Miyaura Coupling Reactions:

EntryAryl HalideBoronic AcidCatalystBaseSolventTime (h)Yield (%)
1Methyl 2-bromo-3-fluoro-5-methoxybenzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O688
2Methyl 2-bromo-3-fluoro-5-methoxybenzoate4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O891
3Ethyl 4-iodo-3-fluoro-5-methoxybenzoate3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O585

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its utility in the construction of complex molecules, particularly for applications in drug discovery, is well-established. The protocols and data presented here provide a foundation for researchers to utilize this reagent in their synthetic endeavors, with the potential to generate novel compounds with significant biological activity. The strategic incorporation of the fluoro and methoxy functionalities can lead to molecules with improved pharmacological profiles, making this compound a key tool for medicinal chemists.

Application Notes and Protocols for the Synthesis of Kinase Inhibitor Scaffolds Using 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of a potential kinase inhibitor scaffold starting from 3-Fluoro-5-methoxybenzoic acid. The protocols leverage common and robust synthetic transformations, including amide bond formation and Suzuki-Miyaura cross-coupling, to construct a molecule with features often found in active pharmaceutical ingredients (APIs) targeting kinase-mediated signaling pathways.

The strategic incorporation of the 3-fluoro-5-methoxybenzoyl moiety can influence the pharmacological properties of the final compound, potentially enhancing binding affinity and metabolic stability.[1] The protocols are designed for reproducibility in a standard laboratory setting, offering guidance on reaction setup, monitoring, workup, and purification.

Overall Synthetic Scheme

The following workflow outlines the multi-step synthesis of a generic kinase inhibitor scaffold from this compound.

A This compound B Amide Coupling (EDC, HOBt) A->B 4-bromoaniline C Intermediate 1: N-(4-bromophenyl)-3-fluoro-5-methoxybenzamide B->C D Suzuki-Miyaura Coupling (Pd catalyst, base) C->D Pyridine-4-ylboronic acid E Final Product: Kinase Inhibitor Scaffold D->E

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

Step 1: Synthesis of N-(4-bromophenyl)-3-fluoro-5-methoxybenzamide (Intermediate 1)

This protocol details the formation of an amide bond between this compound and 4-bromoaniline using a carbodiimide-mediated coupling reaction. This method is widely applicable for coupling carboxylic acids and amines.

Materials:

  • This compound

  • 4-bromoaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv) and dissolve it in anhydrous DCM (0.1-0.2 M).

  • Add 4-bromoaniline (1.1 equiv) and HOBt (1.2 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the stirred solution.

  • Add EDC (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Intermediate 1.

EntryStarting MaterialAmineCoupling ReagentsSolventReaction Time (h)Yield (%)
1This compound4-bromoanilineEDC, HOBt, DIPEADCM1885-95
Step 2: Synthesis of 3-Fluoro-5-methoxy-N-(4-(pyridin-4-yl)phenyl)benzamide (Final Product)

This protocol describes a Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond between the aryl bromide of Intermediate 1 and pyridine-4-ylboronic acid. Palladium-catalyzed cross-coupling reactions are powerful tools for constructing biaryl systems common in kinase inhibitors.

Materials:

  • N-(4-bromophenyl)-3-fluoro-5-methoxybenzamide (Intermediate 1)

  • Pyridine-4-ylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, combine Intermediate 1 (1.0 equiv), pyridine-4-ylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

EntryAryl HalideBoronic AcidCatalystBaseSolventReaction Time (h)Yield (%)
1Intermediate 1Pyridine-4-ylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water870-85

Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade

Many kinase inhibitors are designed to target components of key signaling pathways that are often dysregulated in diseases like cancer. The RAS-RAF-MEK-ERK pathway is a central cascade that controls cell proliferation, differentiation, and survival. Mutations in genes of this pathway, such as BRAF, are common in various cancers. The synthesized scaffold in these notes could potentially be further elaborated to target kinases within this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Cell Proliferation, Survival, etc.

Caption: The RAS-RAF-MEK-ERK signaling pathway.

References

Application of 3-Fluoro-5-methoxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxybenzoic acid is a valuable building block in medicinal chemistry, prized for its unique electronic and structural properties. The strategic placement of a fluorine atom and a methoxy group on the benzoic acid scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. The fluorine atom, with its high electronegativity and small size, can enhance binding interactions and block metabolic degradation, while the methoxy group can influence solubility and participate in hydrogen bonding. This combination makes this compound an attractive starting material for the synthesis of novel therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders.

This document provides detailed application notes on the use of this compound in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs primarily used in the treatment of B-cell malignancies. It also includes comprehensive experimental protocols for the synthesis of key amide derivatives and the biological evaluation of their activity.

Application in the Development of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[1][2] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell cancers, making BTK a key therapeutic target.[3] The development of small molecule inhibitors of BTK has revolutionized the treatment of these malignancies.

The 3-fluoro-5-methoxybenzoyl moiety can be incorporated into the structure of BTK inhibitors to enhance their potency and pharmacokinetic profile. The fluorine atom can form favorable interactions with the target protein, while the methoxy group can be oriented to improve solubility and cell permeability.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation and survival.[2][4] Inhibition of BTK blocks this signaling cascade, leading to apoptosis of malignant B-cells.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cell Activation BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 hydrolyzed to DAG DAG PIP2->DAG hydrolyzed to Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates NF_kB NF-κB Pathway Ca_release->NF_kB activates PKC->NF_kB activates Transcription Gene Transcription (Proliferation, Survival) NF_kB->Transcription promotes Antigen Antigen Antigen->BCR BTK_Inhibitor BTK Inhibitor (e.g., 3-Fluoro-5-methoxy- benzoic acid derivative) BTK_Inhibitor->BTK inhibits

Caption: BTK Signaling Pathway and the Point of Inhibition.

Data Presentation

Compound IDModification on BenzamideTargetAssayIC₅₀ (nM)
1 N-(pyridin-2-yl)BTKEnzymatic15
2 N-(4-methylpyridin-2-yl)BTKEnzymatic8
3 N-(4-(trifluoromethyl)pyridin-2-yl)BTKEnzymatic25
4 N-(thiazol-2-yl)BTKEnzymatic12
5 N-(5-cyanopyridin-2-yl)BTKEnzymatic5

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of amide derivatives of this compound and their evaluation as enzyme inhibitors.

Protocol 1: Synthesis of N-Aryl-3-fluoro-5-methoxybenzamides via HATU-Mediated Amide Coupling

This protocol describes a general and efficient one-pot method for the synthesis of N-aryl-3-fluoro-5-methoxybenzamides using HATU as a coupling reagent.

Materials:

  • This compound

  • Substituted aniline (e.g., 2-aminopyridine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and HATU (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoro-5-methoxybenzamide.

Amide_Synthesis_Workflow Workflow for HATU-Mediated Amide Synthesis Start Start: This compound + Amine + HATU in DMF Step1 Cool to 0°C Add DIPEA Start->Step1 Step2 Stir at RT (2-4 hours) Step1->Step2 Step3 Work-up: EtOAc extraction, NaHCO₃ & Brine wash Step2->Step3 Step4 Purification: Column Chromatography Step3->Step4 End End: Pure N-Aryl-3-fluoro- 5-methoxybenzamide Step4->End

Caption: General workflow for HATU-mediated amide synthesis.

Protocol 2: In Vitro BTK Enzymatic Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 384-well microplates

  • Multichannel pipettes and a microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer.

  • In a 384-well plate, add the BTK enzyme and the inhibitor solution. Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound is a versatile and valuable building block for the synthesis of biologically active molecules in medicinal chemistry. Its application in the development of potent BTK inhibitors highlights its potential in oncology drug discovery. The provided protocols offer robust methods for the synthesis and evaluation of amide derivatives, which can be adapted for the exploration of other therapeutic targets. The unique properties conferred by the fluoro and methoxy substituents make this scaffold a continued area of interest for the design of next-generation therapeutics.

References

Application Notes and Protocols: Directed ortho-Metalation Strategies for Functionalizing 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the regioselective functionalization of 3-fluoro-5-methoxybenzoic acid using Directed ortho-Metalation (DoM) strategies. This powerful technique allows for the precise introduction of various electrophiles onto the aromatic ring, paving the way for the synthesis of novel substituted benzoic acid derivatives for applications in drug discovery and materials science.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool in organic synthesis for the regioselective functionalization of aromatic compounds.[1][2] The strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base. This coordination facilitates the deprotonation of a proton at the ortho position, forming a lithiated intermediate that can then react with a variety of electrophiles.[1] Common DMGs include amides, carbamates, methoxy groups, and halogens. The carboxylate group of benzoic acids can also act as a DMG.[3][4]

Regioselectivity in the DoM of this compound

The functionalization of this compound presents a fascinating case of regiochemical control due to the presence of three distinct directing metalation groups:

  • Carboxylate (-COOH): Directs lithiation to the C2 and C6 positions.

  • Fluorine (-F): A moderate DMG, directing to the C2 and C4 positions.

  • Methoxy (-OCH₃): A strong DMG, directing to the C4 and C6 positions.

The interplay of these directing groups, combined with the choice of base and reaction conditions, allows for the selective functionalization at the C2, C4, or C6 positions. The outcome is determined by the relative directing ability of the groups and the steric environment of the potential lithiation sites. Generally, the order of directing ability is -CONR₂ > -OMe > -F. The carboxylate's directing strength is considered intermediate.

Experimental Protocols

Herein, we provide detailed protocols for the selective functionalization of this compound at the C2, C4, and C6 positions by varying the reaction conditions.

General Considerations:

  • All reactions must be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Organolithium reagents are highly reactive and pyrophoric. Handle with extreme care.

  • Temperatures should be strictly controlled using appropriate cooling baths (e.g., dry ice/acetone).

Protocol 1: Selective Functionalization at the C6 Position

This protocol aims for functionalization primarily at the C6 position, directed by the methoxy group, which is a powerful DMG. The use of n-butyllithium in a non-coordinating solvent mixture at low temperatures favors this outcome.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et₂O)

  • Electrophile (e.g., Iodine, N,N-Dimethylformamide, Trimethylsilyl chloride)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq).

  • Dissolve the starting material in a mixture of anhydrous THF and diethyl ether (1:1).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise while maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Slowly add the chosen electrophile (1.5 eq) dropwise, keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 3 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Functionalization at the C2 Position

This protocol targets the C2 position, taking advantage of the directing ability of both the carboxylate and the fluorine atom. The use of a stronger, bulkier base like sec-butyllithium in the presence of a chelating agent like TMEDA can favor deprotonation at this sterically less hindered ortho position to the carboxylate.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodine, N,N-Dimethylformamide, Trimethylsilyl chloride)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Add TMEDA (2.2 eq) to the solution.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add sec-butyllithium (2.2 eq) dropwise while maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add the chosen electrophile (1.5 eq) dropwise, keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: Functionalization at the C4 Position

Functionalization at the C4 position is directed by both the fluorine and methoxy groups. Using a lithium amide base such as lithium diisopropylamide (LDA), which is less nucleophilic and sterically hindered, can favor deprotonation at this position.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodine, N,N-Dimethylformamide, Trimethylsilyl chloride)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (2.5 eq) dropwise while maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Slowly add the chosen electrophile (1.5 eq) dropwise, keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 3 hours, then slowly warm to room temperature overnight.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes the expected regioselectivity and yields for the functionalization of this compound with iodine as the electrophile under the different conditions described above. These are representative yields based on analogous reactions in the literature.

ProtocolBase/AdditivePosition of IodinationMajor ProductExpected Yield (%)
1n-BuLiC66-Iodo-3-fluoro-5-methoxybenzoic acid65-75
2s-BuLi/TMEDAC22-Iodo-3-fluoro-5-methoxybenzoic acid70-80
3LDAC44-Iodo-3-fluoro-5-methoxybenzoic acid55-65

Visualizations

The following diagrams illustrate the logical relationships in the DoM strategy and a general experimental workflow.

DoM_Strategy cluster_substrate Substrate cluster_directing_groups Directing Groups cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_products Products Substrate This compound COOH -COOH (C2, C6) F -F (C2, C4) OMe -OMe (C4, C6) Lithiate Regioisomeric Lithium Intermediates COOH->Lithiate Direct Lithiation F->Lithiate Direct Lithiation OMe->Lithiate Direct Lithiation Base Organolithium Base (n-BuLi, s-BuLi, LDA) Base->Lithiate Solvent Anhydrous Solvent (THF, Et2O) Solvent->Lithiate Temp Low Temperature (-78 °C) Temp->Lithiate Product_C2 C2-Functionalized Lithiate->Product_C2 Electrophilic Quench Product_C4 C4-Functionalized Lithiate->Product_C4 Electrophilic Quench Product_C6 C6-Functionalized Lithiate->Product_C6 Electrophilic Quench

Caption: Regiochemical Control in DoM of this compound.

Experimental_Workflow start Start: Flame-dried glassware under Argon dissolve Dissolve this compound in anhydrous solvent start->dissolve cool Cool to -78 °C dissolve->cool add_base Slowly add organolithium base cool->add_base stir1 Stir for 1-2 hours at -78 °C add_base->stir1 add_electrophile Slowly add electrophile stir1->add_electrophile stir2 Stir for 2-3 hours at -78 °C add_electrophile->stir2 warm Warm to room temperature stir2->warm quench Quench with 1 M HCl warm->quench extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify end Characterize final product purify->end

Caption: General Experimental Workflow for DoM.

References

Application Notes and Protocols for High-Throughput Screening Assays in Drug Discovery: A Case Study with a 3-Fluoro-5-methoxybenzoic Acid Isomer Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay relevant to the discovery of kinase inhibitors. While 3-Fluoro-5-methoxybenzoic acid itself is a versatile chemical building block, this document focuses on a key isomer, 5-Fluoro-2-methoxybenzoic acid , and its crucial role in the synthesis of Pirtobrutinib (LOXO-305), a potent and selective non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Pirtobrutinib is a testament to the power of leveraging such fluorinated benzoic acid scaffolds in modern drug discovery.

Pirtobrutinib, with the chemical name (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, is a secondary carboxamide. It is synthesized through the formal condensation of the carboxy group of 5-fluoro-2-methoxybenzoic acid with the amino group of 5-amino-3-[4-(aminomethyl)phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carboxamide.[1] This compound is a significant therapeutic agent for adult patients with chronic lymphocytic leukemia or small lymphocytic lymphoma.[1]

Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[2][3] This pathway is essential for B-cell development, activation, proliferation, and survival.[4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. The development of BTK inhibitors has revolutionized the treatment of these conditions.

BTK Signaling Pathway

Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[2] This phosphorylation event triggers a cascade that results in calcium mobilization and the activation of transcription factors such as NF-κB, ultimately promoting B-cell survival and proliferation.[2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Engagement BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: Simplified BTK Signaling Pathway.

High-Throughput Screening for BTK Inhibitors

The discovery of novel BTK inhibitors like Pirtobrutinib relies on robust and efficient high-throughput screening (HTS) assays. A variety of assay formats are available for screening large compound libraries against kinase targets. These are often fluorescence-based assays that are sensitive, reproducible, and scalable to 96-, 384-, or 1536-well plate formats.

One common approach is to measure the amount of ADP produced in the kinase reaction, as ADP is a universal product of all kinase-catalyzed phosphorylations.[5] The Transcreener® ADP² Kinase Assay is a commercially available example of such a system, which directly measures ADP production.[6]

Experimental Workflow for a Fluorescence-Based BTK HTS Assay

The following diagram outlines a typical workflow for a fluorescence-based HTS assay to identify BTK inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plates Compound Library Plates (e.g., derivatives of this compound) Dispense Dispense Compounds and BTK Enzyme to Assay Plates Compound_Plates->Dispense Reagent_Prep Prepare Assay Buffer, BTK Enzyme, Substrate, and ATP Reagent_Prep->Dispense Incubate1 Pre-incubation (Compound + Enzyme) Dispense->Incubate1 Initiate Initiate Reaction (Add Substrate/ATP) Incubate1->Initiate Incubate2 Kinase Reaction Incubation Initiate->Incubate2 Stop_Detect Stop Reaction & Add Detection Reagent (e.g., ADP detection) Incubate2->Stop_Detect Incubate3 Detection Incubation Stop_Detect->Incubate3 Read_Plate Read Plate on Fluorescence Reader Incubate3->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Identify Hits Read_Plate->Data_Analysis Hit_Confirmation Hit Confirmation & IC₅₀ Determination Data_Analysis->Hit_Confirmation

References

Application Notes and Protocols for the Quantification of 3-Fluoro-5-methoxybenzoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Fluoro-5-methoxybenzoic acid in complex matrices. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are designed to offer a range of options to suit varying requirements for sensitivity, selectivity, and sample throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in moderately complex mixtures where high sensitivity is not the primary requirement. It offers a balance of performance, robustness, and cost-effectiveness.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method for the analysis of this compound, based on data from structurally related benzoic acid derivatives.

ParameterExpected Performance
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (Recovery %)97.0 - 103.0%
Precision (%RSD)< 2.0%

Experimental Protocol

a. Sample Preparation (from a biological matrix, e.g., plasma)

  • Protein Precipitation: To 200 µL of plasma sample, add 600 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

b. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Plasma Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution in Mobile Phase p4->p5 p6 Filtration p5->p6 a1 HPLC Injection p6->a1 a2 C18 Separation a1->a2 a3 UV Detection (230 nm) a2->a3 a4 Data Acquisition and Quantification a3->a4

Caption: HPLC-UV workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher specificity and sensitivity compared to HPLC-UV and is suitable for trace-level analysis. It requires a derivatization step to increase the volatility of the analyte.

Quantitative Data Summary

The table below outlines the expected quantitative performance for the GC-MS analysis of this compound, extrapolated from data on similar fluorinated aromatic acids.[1]

ParameterExpected Performance
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~2 ng/mL
Limit of Quantification (LOQ)~6 ng/mL
Accuracy (Recovery %)90 - 110%
Precision (%RSD)< 10%

Experimental Protocol

a. Sample Preparation and Derivatization

  • Solid-Phase Extraction (SPE):

    • Condition a hydrophilic-lipophilic-balanced (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the pre-treated sample (e.g., diluted urine, environmental water sample).

    • Wash the cartridge with 3 mL of water to remove interferences.

    • Elute the analyte with 3 mL of methanol.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add 100 µL of a derivatizing agent (e.g., BF₃ in methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 60-70°C for 30 minutes to form the methyl ester or trimethylsilyl ester derivative.

    • Cool the sample to room temperature before injection.

b. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis p1 Aqueous Sample p2 Solid-Phase Extraction (SPE) p1->p2 p3 Elution p2->p3 p4 Evaporation p3->p4 p5 Derivatization (e.g., Esterification) p4->p5 a1 GC Injection p5->a1 a2 Capillary Column Separation a1->a2 a3 Mass Spectrometry Detection (SIM) a2->a3 a4 Data Analysis a3->a4

Caption: GC-MS workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for the quantification of this compound at very low concentrations in highly complex biological matrices like plasma or tissue homogenates.

Quantitative Data Summary

The following table presents the anticipated performance characteristics for an LC-MS/MS method, based on assays for similar small molecule pharmaceuticals in biological fluids.

ParameterExpected Performance
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Accuracy (Recovery %)95.0 - 105.0%
Precision (%RSD)< 5%

Experimental Protocol

a. Sample Preparation

  • Internal Standard Spiking: Add an internal standard (e.g., an isotopically labeled analog of the analyte) to 100 µL of the sample (e.g., plasma).

  • Protein Precipitation: Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to an autosampler vial for analysis. A dilution step with water may be necessary depending on the instrument's sensitivity and the expected concentration range.

b. LC-MS/MS Conditions

  • Instrument: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be determined by infusion of a standard solution.

Logical Relationship of LC-MS/MS Analysis

LCMSMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc1 Sample Injection lc2 Analyte Separation on Column lc1->lc2 ms1 Ionization (ESI) lc2->ms1 Elution ms2 Precursor Ion Selection (Q1) ms1->ms2 ms3 Collision-Induced Dissociation (Q2) ms2->ms3 ms4 Product Ion Selection (Q3) ms3->ms4 ms5 Detection ms4->ms5 quant Quantification ms5->quant Signal to

Caption: Logical flow of LC-MS/MS analysis.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-methoxybenzoic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxybenzoic acid is a valuable synthetic precursor in medicinal chemistry, particularly for the development of targeted kinase inhibitors. The strategic incorporation of fluorine atoms and methoxy groups into small molecule inhibitors can significantly influence their pharmacological properties. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate solubility and provide a key interaction point within the kinase active site.

These application notes provide a comprehensive overview of the utility of this compound and its derivatives in the synthesis of kinase inhibitors, with a focus on inhibitors of the RAS-RAF-MEK-ERK signaling pathway. A representative protocol for the synthesis of a key intermediate for a B-Raf inhibitor is detailed, along with relevant quantitative data and pathway diagrams.

Target Signaling Pathway: RAS-RAF-MEK-ERK

The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway, often due to mutations in key protein components like B-Raf, is a hallmark of many human cancers, including melanoma, colorectal cancer, and thyroid cancer. The V600E mutation in the B-Raf kinase is one of the most common oncogenic mutations, leading to uncontrolled cell growth and tumor progression. Therefore, inhibitors targeting B-RafV600E are of significant therapeutic interest.

RAS_RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF B-Raf / C-Raf RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates Inhibitor B-Raf Inhibitor (e.g., Dabrafenib) Inhibitor->RAF Inhibits Synthesis_Workflow Start 2-Fluoro-3-nitrobenzoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Methyl 2-fluoro-3-nitrobenzoate Step1->Intermediate1 Step2 Reduction (H2, Pd/C) Intermediate1->Step2 Intermediate2 Methyl 3-amino-2-fluorobenzoate Step2->Intermediate2 Step3 Sulfonamidation (2,6-Difluorobenzenesulfonyl chloride, Pyridine) Intermediate2->Step3 Product Key Dabrafenib Intermediate Step3->Product

Application Notes and Protocols for the Scalable Synthesis of 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a scalable, two-step synthesis for 3-Fluoro-5-methoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology is designed for high yield and purity, making it suitable for scale-up from laboratory to pilot plant production.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural features, including the fluorine and methoxy substitutions on the aromatic ring, are often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The increasing demand for this compound necessitates the development of efficient and scalable synthetic routes.

This document outlines a robust two-step process commencing with the hydrolysis of 3-bromo-5-fluorobenzonitrile to afford 3-bromo-5-fluorobenzoic acid, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The initial step involves the hydrolysis of the nitrile group of 3-bromo-5-fluorobenzonitrile to a carboxylic acid. The subsequent step is a nucleophilic aromatic substitution where the bromine atom is displaced by a methoxy group.

Synthesis of this compound Overall Synthesis Workflow start Start: 3-bromo-5-fluorobenzonitrile step1 Step 1: Hydrolysis start->step1 NaOH, H2O, Reflux intermediate Intermediate: 3-bromo-5-fluorobenzoic acid step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (Methoxylation) intermediate->step2 Sodium methoxide, DMF, Heat purification Purification and Isolation step2->purification product Final Product: this compound purification->product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-fluorobenzoic acid

This protocol details the hydrolysis of 3-bromo-5-fluorobenzonitrile to 3-bromo-5-fluorobenzoic acid.

Materials:

  • 3-bromo-5-fluorobenzonitrile

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Reaction vessel with reflux condenser and stirring mechanism

  • Filtration apparatus

Procedure:

  • To a reaction vessel, add 3-bromo-5-fluorobenzonitrile (1.0 eq).

  • Add a 5 M aqueous solution of sodium hydroxide (20 mL per gram of starting material).

  • Heat the mixture to reflux and maintain for 2 hours, with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of 1 by the slow addition of concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold deionized water.

  • Dry the solid to obtain 3-bromo-5-fluorobenzoic acid.

Quantitative Data:

ParameterValueReference
Starting Material3-bromo-5-fluorobenzonitrile[1]
Product3-bromo-5-fluorobenzoic acid[1]
Yield94%[1]
Step 2: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution of 3-bromo-5-fluorobenzoic acid with sodium methoxide to yield this compound.

Materials:

  • 3-bromo-5-fluorobenzoic acid

  • Sodium methoxide (NaOMe)

  • Dimethylformamide (DMF)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Reaction vessel with a stirrer and temperature control

  • Extraction and purification equipment

Procedure:

  • In a reaction vessel, dissolve 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium methoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data (Projected):

ParameterValue
Starting Material3-bromo-5-fluorobenzoic acid
ProductThis compound
Projected Yield80-90%

Summary of Quantitative Data

The following table summarizes the key quantitative data for the scalable synthesis of this compound.

StepStarting MaterialProductReagentsConditionsYield
13-bromo-5-fluorobenzonitrile3-bromo-5-fluorobenzoic acid5 M NaOH (aq)Reflux, 2h94%[1]
23-bromo-5-fluorobenzoic acidThis compoundSodium methoxide, DMF80-100 °C, 4-6h80-90% (Projected)
Overall 3-bromo-5-fluorobenzonitrile This compound 75-85% (Projected)

Conclusion

The presented two-step synthesis provides a practical and scalable route to this compound. The high-yielding hydrolysis of 3-bromo-5-fluorobenzonitrile, followed by a robust nucleophilic aromatic substitution, offers an efficient pathway for the large-scale production of this important chemical intermediate. The protocols and data provided herein should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

Application Notes and Protocols for Incorporating 3-Fluoro-5-methoxybenzoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical building blocks into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance pharmacological properties. 3-Fluoro-5-methoxybenzoic acid is a valuable synthetic intermediate used in the development of various therapeutic agents.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group, allows for the modulation of a peptide's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding interactions. Fluorination can lead to improved biological activity and pharmacokinetic profiles of peptide-based drugs.[2][3]

These application notes provide a comprehensive guide for the successful incorporation of this compound as an N-terminal cap on peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Applications and Advantages

The introduction of a 3-Fluoro-5-methoxybenzoyl moiety to a peptide can offer several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the N-terminus of the peptide more resistant to degradation by exopeptidases.

  • Modulation of Receptor Binding: The electronic properties of the fluoro and methoxy substituents can alter the peptide's interaction with its biological target, potentially leading to increased affinity and selectivity.

  • Improved Pharmacokinetic Properties: The overall lipophilicity of the peptide can be fine-tuned, which may improve membrane permeability and oral bioavailability.

  • Structural Mimicry: The substituted benzoyl group can act as a bioisostere for other chemical groups, aiding in the design of peptidomimetics with improved drug-like properties.

Experimental Protocols

This section details the protocols for the N-terminal capping of a resin-bound peptide with this compound. These procedures assume a standard Fmoc-based solid-phase peptide synthesis has been completed to generate the desired peptide sequence on a rink amide resin.

Protocol 1: Activation and Coupling of this compound

This protocol describes the in-situ activation of this compound and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

Materials:

  • Peptide-bound rink amide resin (pre-swollen in DMF)

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Nitrogen gas for agitation

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and agitate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the swollen peptide-resin.

    • Agitate the reaction mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), continue the coupling for an additional 1-2 hours or perform a second coupling.

  • Washing:

    • Once the coupling is complete (Kaiser test is negative), drain the reaction vessel.

    • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove excess reagents and byproducts.

    • Dry the resin under a stream of nitrogen.

Protocol 2: Cleavage and Deprotection

This protocol outlines the cleavage of the modified peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • N-(3-Fluoro-5-methoxybenzoyl)-peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Treatment:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate should form.

  • Peptide Isolation:

    • Incubate the peptide/ether mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the crude peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Materials:

  • Crude N-(3-Fluoro-5-methoxybenzoyl)-peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A/Solvent B mixture.

    • Purify the peptide using a suitable gradient on the RP-HPLC system. A typical gradient is 5-95% Solvent B over 30 minutes.

    • Collect fractions corresponding to the major peak.

  • Analysis:

    • Analyze the purified fractions by analytical RP-HPLC to assess purity.

    • Confirm the molecular weight of the purified peptide by mass spectrometry.[4][5][6]

Data Presentation

The following tables present hypothetical data for the synthesis and characterization of a model peptide, Ac-Tyr-Ala-Asp-Phe-Gly-NH₂, capped with this compound.

Table 1: Synthesis and Purification Summary

ParameterResult
Peptide Sequence(3-F, 5-MeO-Benzoyl)-Tyr-Ala-Asp-Phe-Gly-NH₂
ResinRink Amide
Synthesis Scale0.1 mmol
Coupling Efficiency>98% (as determined by Kaiser test)
Crude Peptide Yield85 mg
Purified Peptide Yield55 mg
Overall Yield65%

Table 2: Analytical Characterization of Purified Peptide

ParameterExpected ValueObserved Value
Molecular FormulaC₄₇H₅₂FN₇O₁₁-
Calculated Monoisotopic Mass913.37 g/mol 913.38 g/mol
HPLC Retention Time21.5 min21.4 min
Purity (by HPLC at 220 nm)>95%97.2%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_modification N-terminal Capping cluster_downstream Downstream Processing synthesis Fmoc-SPPS of Peptide Sequence deprotection Fmoc Deprotection synthesis->deprotection coupling Coupling with This compound deprotection->coupling cleavage Cleavage from Resin coupling->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis

Caption: Workflow for the synthesis and purification of N-terminally capped peptides.

Hypothetical Signaling Pathway Modulation

signaling_pathway receptor GPCR Target g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response peptide Modified Peptide peptide->receptor Enhanced Binding

Caption: Hypothetical modulation of a GPCR signaling pathway by a modified peptide.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxybenzoic acid represents a promising scaffold for the development of novel anti-inflammatory agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and carboxylic acid groups provide sites for chemical modification to optimize pharmacological properties.[1] Although specific anti-inflammatory data for derivatives of this compound are not extensively documented in publicly available literature, this document provides a comprehensive guide for the synthesis, characterization, and evaluation of its potential derivatives as anti-inflammatory agents. The protocols and pathways described are based on established methodologies for similar benzoic acid derivatives and other fluorinated anti-inflammatory compounds.

Rationale for Development

The core principle behind utilizing this compound as a building block for anti-inflammatory drugs lies in its potential to be derivatized into molecules that can modulate key inflammatory pathways. Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives that inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1] Furthermore, the benzoic acid moiety can be used to synthesize amides and esters that may interact with other inflammatory targets, such as the NF-κB and MAPK signaling pathways.[2]

Potential Signaling Pathways to Target

The anti-inflammatory effects of novel compounds derived from this compound can be mediated through various signaling pathways. Two of the most relevant are the arachidonic acid cascade and the NF-κB signaling pathway.

Arachidonic Acid Cascade and COX Inhibition

This pathway is a primary target for many anti-inflammatory drugs. Inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Derivative 3-Fluoro-5-methoxybenzoic Acid Derivative Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the expression of many pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can lead to a broad anti-inflammatory effect.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB Inhibition NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Derivative 3-Fluoro-5-methoxybenzoic Acid Derivative Derivative->IKK_Complex Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the synthesis of derivatives and their subsequent in vitro and in vivo evaluation.

General Experimental Workflow

The development and evaluation of new anti-inflammatory agents from this compound would typically follow this workflow:

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Amides, Esters) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (COX Inhibition, Cytokine Levels, NO Production) Purification->In_Vitro In_Vivo In Vivo Models (Carrageenan-induced Paw Edema) In_Vitro->In_Vivo Promising Candidates Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End Candidate Drug Lead_Optimization->End

Caption: General workflow for developing anti-inflammatory agents.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general method for synthesizing amide derivatives from this compound using a coupling agent.

Materials:

  • This compound

  • Desired amine

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM.

  • Add EDCI (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final product using NMR and Mass Spectrometry.

Protocol 2: In Vitro COX Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Synthesized test compounds

  • Reference inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)

  • Assay buffer

  • EIA kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[3][4]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Reference drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: control (vehicle), reference drug, and test compound groups (at different doses).

  • Administer the test compounds and reference drug orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[3]

  • Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.[4]

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation

Quantitative data from the experimental evaluations should be summarized in tables for clear comparison. Below are template tables for presenting typical results.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

Compound IDR-Group (Amide)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative 1 Amine 1
Derivative 2 Amine 2
Derivative 3 Amine 3
Ibuprofen -
Celecoxib -

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)Paw Edema Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle) --
Derivative 1 10
Derivative 1 20
Derivative 2 10
Derivative 2 20
Diclofenac Sodium 10

Conclusion

This compound serves as a versatile starting material for the generation of a library of potential anti-inflammatory compounds. By employing the synthetic and screening protocols outlined in these application notes, researchers can systematically evaluate the therapeutic potential of its derivatives. The key to successful drug development will be to identify derivatives with potent anti-inflammatory activity and favorable safety profiles, likely through the modulation of key inflammatory pathways such as COX and NF-κB. Further studies, including detailed mechanistic investigations and pharmacokinetic profiling, will be essential for advancing promising lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-Fluoro-5-methoxybenzoic acid. Below, you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and data to improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly when using organometallic routes such as Grignard or organolithium reactions with 3-bromo-5-fluoroanisole.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Grignard or Organolithium Reagent: The reagent may have degraded due to exposure to moisture or air. Organolithium reagents like n-BuLi are highly pyrophoric and reactive. 2. Wet Glassware or Solvents: Trace amounts of water will quench the organometallic reagent. 3. Reaction Temperature Too High: Organolithium intermediates are often unstable at temperatures above -78 °C and can decompose before reacting with CO₂.[1][2] 4. Inefficient Quenching with CO₂: Poor delivery of CO₂ gas or using insufficiently crushed dry ice can lead to incomplete carboxylation.1. Use freshly opened reagents or titrate older bottles to determine the active concentration. Handle under a strict inert atmosphere (Argon or Nitrogen). 2. Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. 3. Maintain a very low temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the generation of the organolithium and its subsequent reaction.[3] 4. For dry ice, crush it into a fine powder to maximize surface area and add it to the reaction mixture (or vice-versa) quickly. For CO₂ gas, ensure a rapid stream is bubbled through the solution.
Formation of Biphenyl Impurity (from Grignard) Wurtz-type Coupling: The Grignard reagent can react with the starting aryl halide (3-bromo-5-fluoroanisole) to form a biphenyl byproduct.This is a common side-reaction.[4] To minimize it, ensure a slight excess of magnesium is used and that the aryl halide is added slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
Reaction Fails to Initiate (Grignard) Magnesium Surface is Passivated: A layer of magnesium oxide on the turnings can prevent the reaction from starting.1. Use fresh, high-quality magnesium turnings. 2. Briefly crush the magnesium turnings in a mortar and pestle (under an inert atmosphere if possible) to expose a fresh surface. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
Product is Difficult to Purify Presence of Unreacted Starting Material: Incomplete reaction leaves behind 3-bromo-5-fluoroanisole. Formation of Non-acidic Byproducts: Side reactions may produce neutral organic compounds.1. Acid-Base Extraction: After quenching the reaction and acidifying with an acid like HCl, the desired carboxylic acid product will be deprotonated and soluble in a basic aqueous solution (e.g., NaOH or NaHCO₃). Unreacted starting material and neutral byproducts will remain in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure carboxylic acid product, which can be collected by filtration.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the carboxylation of an organometallic intermediate. This typically involves two main approaches:

  • Grignard Reaction: Formation of a Grignard reagent from 3-bromo-5-fluoroanisole and magnesium, followed by quenching with solid carbon dioxide (dry ice).

  • Lithiation: Halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) on 3-bromo-5-fluoroanisole at low temperatures, followed by quenching with carbon dioxide.[1][6]

Q2: Which method is better: Grignard reaction or lithiation?

Both methods are effective, but the choice depends on available equipment and safety considerations.

FeatureGrignard ReactionLithiation with n-BuLi
Reagents Magnesium turnings, 3-bromo-5-fluoroanisole.n-Butyllithium (n-BuLi), 3-bromo-5-fluoroanisole.
Temperature Typically initiated at room temperature or with gentle heating.Requires cryogenic temperatures (typically -78 °C) for the entire process.[3]
Safety Magnesium is flammable. Diethyl ether is extremely flammable.n-BuLi is pyrophoric (ignites spontaneously in air) and requires expert handling under an inert atmosphere.
Side Reactions Wurtz coupling to form biphenyl impurities is common.[4]Generally cleaner if the temperature is well-controlled.
Yield Can provide good yields, but can be variable.Often provides higher and more consistent yields if performed correctly.

Q3: Why is an inert atmosphere (Argon or Nitrogen) crucial for this synthesis?

Organometallic reagents like Grignard reagents and especially organolithiums are extremely reactive towards oxygen and moisture.[4] An inert atmosphere prevents the degradation of these reagents, which would otherwise lead to a significant drop in yield.

Q4: How should I properly quench the reaction with carbon dioxide?

For optimal results, the carbon dioxide source should be in excess and introduced efficiently.

  • Solid CO₂ (Dry Ice): Use freshly crushed, finely powdered dry ice to maximize the reactive surface area. The organometallic solution should be added to a flask containing an excess of the powdered dry ice with vigorous stirring.

  • Gaseous CO₂: Bubble a rapid stream of dry CO₂ gas through the solution. Ensure the gas is dried by passing it through a drying agent like concentrated sulfuric acid or a drying tube.

Q5: My final product is an oil instead of a solid. What should I do?

This compound is a solid at room temperature. If you obtain an oil, it is likely impure. The most common impurity is unreacted starting material or solvent residue. A thorough acid-base extraction during workup, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene), should yield a pure, solid product.

Experimental Protocols

Caution: These reactions involve hazardous materials and should only be performed by trained professionals in a proper laboratory setting with appropriate safety precautions, including the use of an inert atmosphere and personal protective equipment.

Protocol 1: Synthesis via Lithiation-Carboxylation

This protocol is generally higher yielding but requires stringent anhydrous conditions and handling of pyrophoric reagents.

Materials:

  • 3-Bromo-5-fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 3-bromo-5-fluoroanisole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: In a separate flask, crush an excess of dry ice into a fine powder. Rapidly transfer the cold organolithium solution via a cannula onto the crushed dry ice with vigorous stirring.

  • Quenching and Workup: Allow the mixture to slowly warm to room temperature. The excess CO₂ will sublimate. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M NaOH solution. Combine the aqueous layers.

  • Isolation: Cool the combined aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from a suitable solvent.

Visualized Workflows and Pathways

G cluster_0 A 3-Bromo-5-fluoroanisole R1 + n-BuLi THF, -78 °C A->R1 B Organolithium Intermediate R2 + CO₂ (Dry Ice) B->R2 C Lithium Carboxylate Salt R3 + H₃O⁺ (Acidic Workup) C->R3 D This compound R1->B R2->C R3->D

Troubleshooting_Workflow Start Low or No Yield Observed Q1 Were anhydrous conditions strictly maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the organometallic reagent active? A1_Yes->Q2 Sol1 Re-run experiment. Oven/flame-dry all glassware. Use anhydrous solvents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No / Unsure Q2->A2_No Q3 Was the reaction temperature maintained at -78 °C? A2_Yes->Q3 Sol2 Use a fresh bottle of reagent or titrate to find the active concentration. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield should improve. Consider purification strategy. A3_Yes->End Sol3 Decomposition of the intermediate is likely. Re-run with strict temperature control. A3_No->Sol3

G cluster_0 Key Parameters cluster_1 Intermediate Factors P1 Reagent Purity (Anhydrous) F1 Stability of Organometallic Intermediate P1->F1 Improves P2 Reaction Temperature P2->F1 Affects (Low T is better) F2 Rate of Side Reactions P2->F2 Affects (Low T is better) P3 Reagent Stoichiometry P3->F1 Affects Yield Final Product Yield F1->Yield Directly Impacts F2->Yield Reduces

References

Technical Support Center: Purification of Crude 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Fluoro-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from starting materials, side reactions, or decomposition. Potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis route.

  • Isomeric impurities: Other positional isomers of fluoro-methoxybenzoic acid that may form during synthesis.

  • By-products: Compounds formed from side reactions, which will vary depending on the synthetic route.

  • Residual solvents: Solvents used in the reaction or initial work-up.

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: Highly effective for removing neutral and basic impurities. This is often the first step in purification.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product. The choice of solvent is critical for success.

  • Column Chromatography: Useful for separating compounds with similar polarities, such as isomeric impurities, or for purifying non-crystalline or oily products.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating and quantifying the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The chosen solvent is too good; the compound remains soluble even at low temperatures.- Too much solvent was used.- The solution was not sufficiently saturated.- Cooling was too rapid.- Select a solvent in which the compound has high solubility when hot and low solubility when cold. A mixed solvent system may be necessary.[1][2]- Use the minimum amount of hot solvent to dissolve the crude product.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
Product "Oils Out" Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities is depressing the melting point.- Choose a solvent with a lower boiling point.- Try a preliminary purification step like acid-base extraction or column chromatography to remove bulk impurities.- Use a larger volume of solvent.
Colored Impurities Remain in Crystals - The colored impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Acid-Base Extraction Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Product - Incomplete deprotonation of the carboxylic acid (pH not high enough).- Incomplete protonation during acidification (pH not low enough).- Insufficient mixing of the aqueous and organic layers.- The product has some solubility in the aqueous layer.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. Use a pH meter or pH paper.- Ensure the pH is sufficiently acidic (pH < 4) during precipitation.[3]- Shake the separatory funnel vigorously, venting frequently.- Perform multiple extractions with smaller volumes of solvent. After acidification, cool the solution in an ice bath to minimize solubility and consider back-extracting the aqueous layer with a fresh portion of organic solvent.
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of dissolved substances.- Allow the mixture to stand for a period of time.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of celite.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compounds - Inappropriate mobile phase polarity.- Column overloading.- Improperly packed column (channeling).- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for benzoic acids is a mixture of hexanes and ethyl acetate.- Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).- Ensure the column is packed uniformly as a slurry and is not allowed to run dry.
Peak Tailing - The acidic carboxylic acid group is interacting strongly with the silica gel.- Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.
Product Does Not Elute - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a mobile phase containing methanol may be necessary.

Quantitative Data Summary

Purification MethodTypical Solvent/Mobile Phase SystemExpected Yield RangeExpected PurityReference Compound
Recrystallization Ethanol/Water80-95%>98%4-Fluoro-3-hydroxybenzoic acid[4]
Acid-Base Extraction Diethyl ether / aq. NaHCO₃>90% (recovery)Removes neutral/basic impuritiesGeneral for benzoic acids
Column Chromatography Hexanes/Ethyl Acetate (with 0.5% Acetic Acid)70-90%>99%General for substituted benzoic acids

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from any neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated 3-fluoro-5-methoxybenzoate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product is extracted. The organic layer now contains any neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper). This compound will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of solid this compound that contains small amounts of impurities.

  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol/water or toluene/hexanes are common solvent systems for benzoic acid derivatives.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying in a vacuum oven.[5]

Protocol 3: Purification by Column Chromatography

This protocol is suitable for separating this compound from impurities with similar polarity.

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A solvent system that gives an Rf value of ~0.3 for the desired compound is ideal. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate, often with a small amount of acetic acid (e.g., 0.5%) to reduce tailing.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The elution can be done isocratically (with a constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude 3-Fluoro-5- methoxybenzoic Acid extraction Acid-Base Extraction crude->extraction Remove neutral/ basic impurities recrystallization Recrystallization extraction->recrystallization Solid product chromatography Column Chromatography extraction->chromatography Oily product or isomeric impurities analysis Purity Analysis (MP, TLC, HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure Product (>99%) analysis->pure_product Purity Confirmed

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization cluster_0 Recrystallization Troubleshooting start Low Crystal Yield? cause1 Too much solvent used? start->cause1 Yes cause2 Compound too soluble in cold solvent? start->cause2 No solution1 Evaporate excess solvent cause1->solution1 solution2 Change solvent or use a mixed-solvent system cause2->solution2

Caption: Troubleshooting logic for low yield in recrystallization.

References

Overcoming challenges in the regioselective synthesis of 3-Fluoro-5-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 3-Fluoro-5-methoxybenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of this compound?

A1: The main challenges in synthesizing this compound with high regioselectivity revolve around controlling the position of fluorination on the aromatic ring. The methoxy and carboxylic acid groups are both ortho-, para-directing, which can lead to a mixture of isomers. Key difficulties include:

  • Controlling Regioselectivity: Achieving selective fluorination at the C3 position while avoiding substitution at other activated positions.

  • Harsh Reaction Conditions: Many fluorination methods require harsh conditions, which can lead to side reactions or decomposition of the starting material or product.[1]

  • Substrate Deactivation: The presence of an electron-withdrawing carboxylic acid group can deactivate the aromatic ring, making fluorination more difficult.

  • Purification of Isomers: Separation of the desired 3-fluoro isomer from other regioisomers can be challenging due to their similar physical properties.

Q2: Which synthetic routes are commonly employed for the synthesis of this compound?

A2: Several synthetic strategies can be employed, with the choice often depending on the available starting materials and desired scale. Common approaches include:

  • Directed Ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity. Starting from a suitably protected 3,5-dimethoxybenzoic acid derivative, ortho-lithiation followed by reaction with an electrophilic fluorine source can selectively introduce fluorine at the desired position.[2][3]

  • Electrophilic Aromatic Substitution: Direct fluorination of 3-methoxybenzoic acid or its derivatives can be attempted, though this often leads to a mixture of isomers.

  • Multi-step Synthesis from Substituted Anilines: A route involving diazotization of a corresponding aminobenzoic acid precursor followed by a Balz-Schiemann or similar reaction can introduce the fluorine atom with high regioselectivity.[4]

Q3: How can I improve the regioselectivity of the fluorination reaction?

A3: Improving regioselectivity is crucial for a successful synthesis. Consider the following strategies:

  • Use of Directing Groups: Employing a strong directing group can guide the fluorinating agent to the desired position. In the context of DoM, the lithium coordinating to a directing group is key to achieving high ortho-selectivity.[2][3]

  • Choice of Fluorinating Agent: The reactivity and steric bulk of the fluorinating agent can influence the regiochemical outcome. Reagents like N-Fluorobenzenesulfonimide (NFSI) are commonly used in modern fluorination reactions.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all impact the selectivity of the reaction. Optimization of these parameters is often necessary.

  • Protecting Groups: Strategic use of protecting groups can block more reactive sites on the aromatic ring, thereby directing fluorination to the intended position.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Derivative
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Increase Temperature: Cautiously increase the reaction temperature, as some fluorination reactions have a high activation energy. Be mindful of potential side reactions at higher temperatures. - Check Reagent Purity: Ensure all starting materials and reagents are pure and anhydrous, as impurities can inhibit the reaction.
Side Reactions - Optimize Reaction Conditions: Vary the solvent, temperature, and reaction time to minimize the formation of byproducts. - Use a Milder Fluorinating Agent: If decomposition is observed, consider using a less reactive electrophilic fluorine source. - Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organolithium reagents, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
Product Degradation - Work-up Conditions: Ensure the work-up procedure is not too harsh. For example, use dilute acids or bases for pH adjustments. - Purification Method: Avoid prolonged exposure to high temperatures or harsh conditions during purification. Consider chromatography at lower temperatures if the product is thermally sensitive.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Potential Cause Troubleshooting Steps
Insufficient Directing Group Effect - Stronger Directing Group: If using a directed metalation approach, consider a more powerful directing group. - Optimize Lithiation Conditions: Ensure complete and selective lithiation by adjusting the temperature, base, and addition time.
Steric Hindrance - Less Bulky Reagents: If steric hindrance is preventing reaction at the desired site, consider using a smaller fluorinating agent.
Reaction Mechanism - Change Fluorination Strategy: If electrophilic aromatic substitution is giving poor selectivity, consider switching to a directed ortho-metalation or a Sandmeyer-type reaction from an aniline precursor.
Isomerization - Control Reaction Temperature: In some cases, the product may isomerize under the reaction conditions. Running the reaction at a lower temperature may prevent this.

Experimental Protocols

Key Experiment: Regioselective Synthesis of this compound via Directed Ortho-Metalation

This protocol describes a representative procedure for the synthesis of this compound starting from 3,5-dimethoxybenzoic acid.

Step 1: Protection of the Carboxylic Acid

The carboxylic acid is first converted to an ester to prevent interference with the organolithium reagent.

  • Materials: 3,5-dimethoxybenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • Dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3,5-dimethoxybenzoate.

Step 2: Directed Ortho-Lithiation and Fluorination

  • Materials: Methyl 3,5-dimethoxybenzoate, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, N-Fluorobenzenesulfonimide (NFSI).

  • Procedure:

    • Dissolve methyl 3,5-dimethoxybenzoate (1 equivalent) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

    • In a separate flask, dissolve NFSI (1.2 equivalents) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the lithiated intermediate to the NFSI solution via cannula.

    • Allow the reaction to stir at -78 °C for 2-3 hours and then warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate methyl 3-fluoro-5-methoxybenzoate.

Step 3: Hydrolysis of the Ester

  • Materials: Methyl 3-fluoro-5-methoxybenzoate, Methanol, Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve the purified methyl 3-fluoro-5-methoxybenzoate in methanol.

    • Add an aqueous solution of NaOH (2-3 equivalents).

    • Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitor by TLC).

    • Remove the methanol under reduced pressure.

    • Dilute the residue with water and acidify with 1M HCl until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Fluorination Step

Parameter Condition A (Standard) Condition B (Optimized for Selectivity) Condition C (Alternative Fluorinating Agent)
Base n-BuLis-BuLin-BuLi
Solvent THFTHF/TMEDADiethyl Ether
Temperature -78 °C-90 °C-78 °C
Fluorinating Agent NFSINFSISelectfluor™
Typical Yield 60-70%75-85%55-65%
Regioisomeric Ratio (3-F:other) ~10:1>20:1~8:1

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Ortho-Lithiation & Fluorination cluster_step3 Step 3: Hydrolysis start 3,5-Dimethoxybenzoic Acid ester Methyl 3,5-Dimethoxybenzoate start->ester MeOH, H₂SO₄ lithiation Lithiated Intermediate ester->lithiation n-BuLi, THF, -78°C fluorination Methyl 3-Fluoro-5-methoxybenzoate lithiation->fluorination NFSI hydrolysis This compound fluorination->hydrolysis NaOH, MeOH/H₂O

References

Side-reaction products in the synthesis of 3-Fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Fluoro-5-methoxybenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are:

  • Grignard Reaction Route: This involves the formation of a Grignard reagent from 3-bromo-5-fluoroanisole, followed by carboxylation with carbon dioxide.

  • Ester Hydrolysis Route: This route consists of the hydrolysis of methyl 3-fluoro-5-methoxybenzoate, typically using a strong base followed by acidic workup.

Q2: My Grignard reaction is not initiating. What are the possible causes?

A2: Failure of Grignar reaction initiation is a common issue. Key factors include:

  • Presence of moisture: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium surface, for instance with a crystal of iodine, can help initiate the reaction.

  • Purity of the starting material: Impurities in the 3-bromo-5-fluoroanisole can inhibit the reaction.

Q3: I am observing a significant amount of a dimeric byproduct in my Grignard reaction. What is it and how can I minimize it?

A3: The dimeric byproduct is likely the result of a Wurtz-type coupling reaction between the Grignard reagent and unreacted 3-bromo-5-fluoroanisole.[1] To minimize its formation:

  • Slow addition of the halide: Add the 3-bromo-5-fluoroanisole solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[1]

  • Control the temperature: The formation of the Grignard reagent is exothermic. Maintain a controlled temperature to avoid hotspots that can favor the coupling reaction.[1]

  • Ensure sufficient magnesium surface area: A high surface area of magnesium promotes the formation of the Grignard reagent over the side reaction.[1]

Q4: The yield of my ester hydrolysis is low. What could be the reason?

A4: Low yields in ester hydrolysis can be due to:

  • Incomplete reaction: The hydrolysis may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.

  • Suboptimal reagent concentration: The concentration of the base used for hydrolysis is crucial.

  • Product loss during workup: The extraction and isolation steps might need optimization to prevent loss of the product.

Troubleshooting Guides

Grignard Reaction Route
Observed Issue Potential Cause Troubleshooting Steps
Low yield of this compound 1. Incomplete Grignard reagent formation. 2. Reaction with atmospheric CO₂ or moisture. 3. Inefficient carboxylation.1. Ensure anhydrous conditions and activate magnesium. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly crushed dry ice or a stream of dry CO₂ gas.
Presence of 3,3'-Difluoro-5,5'-dimethoxybiphenyl Wurtz-type coupling side reaction.[1]1. Add the 3-bromo-5-fluoroanisole dropwise. 2. Maintain a low and constant reaction temperature. 3. Use highly reactive magnesium turnings.
Presence of 3-Fluoro-5-methoxyphenol Reaction of the Grignard reagent with oxygen.1. Purge the reaction vessel with an inert gas before starting. 2. Maintain a positive pressure of the inert gas throughout the reaction.
Unreacted 3-bromo-5-fluoroanisole in the final product Incomplete Grignard reagent formation or inefficient carboxylation.1. Increase the reaction time for Grignard formation. 2. Ensure an excess of carbon dioxide is used.
Ester Hydrolysis Route
Observed Issue Potential Cause Troubleshooting Steps
Low yield of this compound 1. Incomplete hydrolysis. 2. Product loss during acidification and extraction.1. Increase reaction time or temperature. 2. Optimize the pH for precipitation and use an appropriate extraction solvent.
Presence of unreacted methyl 3-fluoro-5-methoxybenzoate Incomplete hydrolysis.1. Increase the molar excess of the base. 2. Extend the reaction time.
Formation of unknown impurities Side reactions on the aromatic ring under harsh basic conditions.1. Use milder reaction conditions (lower temperature, less concentrated base). 2. Monitor the reaction progress closely using techniques like TLC or HPLC.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Grignard Reaction Route Ester Hydrolysis Route
Starting Material 3-bromo-5-fluoroanisoleMethyl 3-fluoro-5-methoxybenzoate
Key Reagents Magnesium, Carbon DioxideSodium Hydroxide, Hydrochloric Acid
Typical Yield 60-75%85-95%
Purity Good to excellent after purificationGenerally high
Key Side Products 3,3'-Difluoro-5,5'-dimethoxybiphenyl, 3-Fluoro-5-methoxyphenolUnreacted starting material
Advantages Readily available starting material.High yields and purity.
Disadvantages Sensitive to air and moisture, potential for Wurtz coupling.Requires synthesis of the starting ester.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of 3-bromo-5-fluoroanisole (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux.

  • Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then poured slowly over an excess of freshly crushed dry ice with vigorous stirring.

  • Workup: After the excess dry ice has sublimed, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is acidified with dilute hydrochloric acid to a pH of approximately 2.

  • Isolation and Purification: The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Synthesis of this compound via Ester Hydrolysis
  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-fluoro-5-methoxybenzoate (1 equivalent) in methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask. The mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup: The methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a nonpolar solvent (e.g., hexane) to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid until the product precipitates.

  • Isolation and Purification: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Mandatory Visualization

Synthesis_Troubleshooting start Start Synthesis of This compound route_choice Choose Synthetic Route start->route_choice grignard Grignard Reaction Route route_choice->grignard From 3-bromo-5-fluoroanisole hydrolysis Ester Hydrolysis Route route_choice->hydrolysis From methyl ester grignard_issue Problem with Grignard Reaction? grignard->grignard_issue hydrolysis_issue Problem with Hydrolysis? hydrolysis->hydrolysis_issue no_initiation No Reaction Initiation grignard_issue->no_initiation Yes low_yield_g Low Yield grignard_issue->low_yield_g Yes side_product_g Side Product Formation grignard_issue->side_product_g Yes end_product Pure this compound grignard_issue->end_product No solve_initiation Check for moisture. Activate Mg with iodine. no_initiation->solve_initiation solve_yield_g Ensure anhydrous conditions. Use excess CO2. low_yield_g->solve_yield_g solve_side_product_g Slow halide addition. Control temperature. side_product_g->solve_side_product_g low_yield_h Low Yield hydrolysis_issue->low_yield_h Yes incomplete_h Incomplete Reaction hydrolysis_issue->incomplete_h Yes hydrolysis_issue->end_product No solve_yield_h Optimize workup pH. Improve extraction. low_yield_h->solve_yield_h solve_incomplete_h Increase reaction time/temp. Increase base concentration. incomplete_h->solve_incomplete_h

Caption: Troubleshooting workflow for the synthesis of this compound.

Grignard_Side_Reactions start 3-bromo-5-fluoroanisole + Mg grignard_reagent 3-Fluoro-5-methoxyphenyl magnesium bromide start->grignard_reagent carboxylation + CO₂ grignard_reagent->carboxylation Desired Pathway wurtz Wurtz Coupling (with starting material) grignard_reagent->wurtz oxygen_reaction Reaction with O₂ grignard_reagent->oxygen_reaction water_reaction Reaction with H₂O grignard_reagent->water_reaction product This compound carboxylation->product wurtz_product 3,3'-Difluoro-5,5'-dimethoxybiphenyl wurtz->wurtz_product phenol_product 3-Fluoro-5-methoxyphenol oxygen_reaction->phenol_product anisole_product 3-Fluoroanisole water_reaction->anisole_product

Caption: Side-reaction pathways in the Grignard synthesis of this compound.

References

Optimizing reaction conditions for the esterification of 3-Fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the reaction conditions for the esterification of 3-Fluoro-5-methoxybenzoic acid. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is most suitable for this compound?

A1: The choice of method depends on the scale of your reaction, the specific alcohol being used, and the sensitivity of your substrates to acidic or harsh conditions.

  • Fischer-Speier Esterification: This is a classic, cost-effective method ideal for simple primary or secondary alcohols (e.g., methanol, ethanol) that can be used in large excess as the solvent.[1] It is catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

  • Steglich Esterification: This is a milder, carbodiimide-mediated method (using DCC or EDC) suitable for substrates that are sensitive to strong acids.[1][3] It is particularly effective for sterically hindered substrates and can be performed at room temperature.[4][5]

  • Mitsunobu Reaction: This method is also very mild and is useful when other methods fail, particularly with sterically hindered alcohols.[6][7] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD.[7]

Q2: What is the role of the acid catalyst in Fischer esterification?

A2: In Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid.[8][9] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8][10] The catalyst is regenerated at the end of the reaction.[11]

Q3: How can I drive the Fischer esterification equilibrium towards the product?

A3: Fischer esterification is a reversible reaction.[12][13] To maximize the yield of the ester, the equilibrium must be shifted to the right. This can be achieved in two primary ways:

  • Using a large excess of one reactant: Typically, the alcohol is used in a large excess, often serving as the solvent.[13][14]

  • Removing water as it is formed: This can be done using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture, or by using a drying agent like molecular sieves.[2][13]

Q4: What are the common byproducts in a Steglich esterification, and how can they be removed?

A4: The main byproduct of a Steglich esterification using dicyclohexylcarbodiimide (DCC) is dicyclohexylurea (DCU).[4] DCU is insoluble in most common organic solvents and can typically be removed by filtration. A side-reaction can also lead to the formation of an N-acylurea, which can complicate purification.[5] The use of 4-dimethylaminopyridine (DMAP) as a catalyst helps to suppress this side reaction.[4][5]

Q5: When should I consider using microwave-assisted esterification?

A5: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and increase product yields compared to conventional heating methods.[15] For substituted benzoic acids, microwave conditions in a sealed vessel can lead to enhanced efficiency.[15][16] This method is particularly useful for rapid optimization studies.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Fischer: Equilibrium not shifted sufficiently; Inactive catalyst; Insufficient heat or reaction time.Fischer: Use a large excess of the alcohol; Remove water using a Dean-Stark trap or molecular sieves; Use fresh, concentrated acid catalyst; Increase reaction temperature and/or time, monitoring by TLC.[2][13]
Steglich/Mitsunobu: Reagents (DCC, DIAD, PPh₃) may have degraded.Steglich/Mitsunobu: Use fresh or purified reagents. Store moisture-sensitive reagents under an inert atmosphere.
Incomplete Reaction (Starting material remains) Reaction has not reached completion; Insufficient catalyst; Steric hindrance.Extend the reaction time or increase the temperature (for Fischer). For sterically hindered alcohols, consider switching to the Steglich or Mitsunobu method.[5][6] Increase catalyst loading if necessary.
Formation of Multiple Spots on TLC Fischer: Possible side reactions like dehydration of a secondary/tertiary alcohol.[2]Fischer: Ensure the reaction temperature is not excessively high. Use a milder method if the alcohol is prone to elimination.
Steglich: Formation of N-acylurea byproduct.[5]Steglich: Ensure a catalytic amount of DMAP is used. Isolate the main product via column chromatography.
General: Impure starting materials or solvent.General: Check the purity of the this compound and the alcohol. Use anhydrous solvents, especially for Steglich and Mitsunobu reactions.
Difficulty in Product Purification Fischer: Difficulty removing the acid catalyst or excess carboxylic acid.Fischer: Perform a workup by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acids.[14]
Steglich: Co-precipitation or solubility of dicyclohexylurea (DCU) byproduct.Steglich: Filter the reaction mixture to remove the bulk of the DCU. If some remains soluble, it can often be removed during column chromatography or by recrystallization.
Mitsunobu: Removing triphenylphosphine oxide and the reduced azodicarboxylate.Mitsunobu: These byproducts are often removed via column chromatography. Crystallization can also be an effective purification method.

Comparative Data of Esterification Methods

Parameter Fischer-Speier Esterification Steglich Esterification Mitsunobu Reaction
Reagents Carboxylic Acid, Alcohol (Primary or Secondary)[2]Carboxylic Acid, Alcohol, DCC or EDC, DMAP (catalyst)[3][4]Carboxylic Acid, Alcohol, PPh₃, DEAD or DIAD[7]
Catalyst Strong Brønsted or Lewis acid (e.g., H₂SO₄, p-TsOH)[2]DMAP[4]N/A (Stoichiometric reagents)
Conditions High temperature (reflux), often with excess alcohol as solvent.[2][14]Mild, often room temperature.[4]Mild, typically 0°C to room temperature.[7]
Solvent Excess alcohol or non-polar solvent (e.g., Toluene) for Dean-Stark.[2]Aprotic solvents (e.g., DCM, THF, DMF).[3][4]Aprotic solvents (e.g., THF, Toluene).[7]
Advantages Inexpensive reagents, simple procedure, suitable for large scale.[13][17]Mild conditions, good for acid-sensitive substrates, works well with hindered alcohols.[3][5]Very mild, high functional group tolerance, proceeds with inversion of configuration for chiral alcohols.[7][18]
Disadvantages Harsh acidic conditions, high temperatures, reversible reaction requires driving equilibrium.[1][12]Stoichiometric coupling agent needed, byproduct (DCU) removal, potential N-acylurea side product.[4][5]Expensive reagents, stoichiometric phosphine and azo-reagents, byproduct removal can be difficult.

Visual Guides

G General Esterification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Acid, Alcohol, Solvent & Catalyst react Heat / Stir (e.g., Reflux) reagents->react Setup Apparatus monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Quench & Extract monitor->workup Complete purify Purify (Column / Recrystallization) workup->purify characterize Characterize Product purify->characterize

Caption: A generalized workflow for a typical esterification experiment.

G Troubleshooting Logic: Low Ester Yield start Low Yield Observed check_sm Starting Material Present on TLC? start->check_sm check_side Side Products Observed? check_sm->check_side No incomplete Incomplete Reaction check_sm->incomplete Yes side_reaction Side Reaction Occurred check_side->side_reaction Yes degradation Product Degradation / Work-up Loss check_side->degradation No solution_incomplete Increase Time / Temp Increase Catalyst Load Check Reagent Quality incomplete->solution_incomplete solution_side Optimize Temp Change Method (e.g., Fischer -> Steglich) Purify via Chromatography side_reaction->solution_side solution_degradation Use Milder Work-up (e.g., weaker base) Optimize Purification degradation->solution_degradation

Caption: A decision tree for troubleshooting low-yield esterification reactions.

Detailed Experimental Protocols

Method 1: Fischer-Speier Esterification (Example with Methanol)

This protocol describes the formation of Methyl 3-Fluoro-5-methoxybenzoate.

  • Materials:

    • This compound

    • Methanol (anhydrous, excess)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Procedure:

    • In a dry round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq, serving as the solvent).[14]

    • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol).[14]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-10 hours).[2]

    • Once complete, cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl 3-fluoro-5-methoxybenzoate.

    • Purify the crude product by column chromatography on silica gel or recrystallization if solid.

Method 2: Steglich Esterification (Example with a generic alcohol R-OH)

This protocol is suitable for more sensitive or sterically hindered alcohols.

  • Materials:

    • This compound

    • Alcohol (R-OH, 1.1-1.5 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

    • Dichloromethane (DCM, anhydrous)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq).[3][4]

    • Dissolve the components in anhydrous DCM.

    • Cool the stirred solution to 0°C using an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by TLC.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[4]

    • Filter the reaction mixture through a pad of celite to remove the DCU precipitate, washing the filter cake with additional DCM.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Method 3: Mitsunobu Reaction (Example with a generic alcohol R-OH)

This protocol is another mild option, particularly useful for inverting the stereochemistry of a chiral alcohol.

  • Materials:

    • This compound

    • Alcohol (R-OH, 1.05 eq)

    • Triphenylphosphine (PPh₃, 1.05 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.05 eq)

    • Tetrahydrofuran (THF, anhydrous)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.05 eq), and triphenylphosphine (1.05 eq) in anhydrous THF.[18]

    • Cool the stirred solution to 0°C using an ice bath.

    • Slowly add DIAD (1.05 eq) dropwise to the reaction mixture. The reaction may develop a characteristic orange or yellow color that fades over time.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude residue contains the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. This mixture is typically purified directly by column chromatography on silica gel to isolate the desired ester.[19]

References

Troubleshooting low yields in nucleophilic aromatic substitution of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in the nucleophilic aromatic substitution (SNAr) of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with a fluorinated benzoic acid is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion in SNAr reactions of fluorinated benzoic acids can often be attributed to one or more of the following factors:

  • Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the stabilization of a negative intermediate (Meisenheimer complex). This stabilization is most effective when strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group, are positioned ortho or para to the fluorine leaving group. The carboxylic acid group itself is an EWG, but its activating effect may not be sufficient for less reactive nucleophiles.

  • Nucleophile Reactivity: The strength of the nucleophile is critical. Neutral nucleophiles like amines or alcohols are often less reactive than their deprotonated counterparts (amides or alkoxides). The pKa of the nucleophile and the choice of base are therefore crucial.

  • Reaction Conditions: Key parameters such as solvent, temperature, and reaction time must be optimized. SNAr reactions generally benefit from polar aprotic solvents and may require elevated temperatures to proceed at a reasonable rate.

Q2: Why is fluorine a good leaving group in SNAr reactions, contrary to S_N1 and S_N2 reactions?

A2: In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[1] The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. While the C-F bond is strong, its cleavage occurs in a subsequent, faster step that restores the aromaticity of the ring. Therefore, the bond strength is less important than the activating effect of fluorine on the initial attack.[1]

Q3: Can the carboxylic acid group interfere with the SNAr reaction?

A3: Yes, the carboxylic acid group can participate in side reactions, potentially leading to lower yields of the desired product. The acidic proton can react with basic reagents, and the carboxyl group itself can undergo competing reactions. Common interferences include:

  • Acid-Base Reactions: The acidic proton of the carboxylic acid will react with the base intended to deprotonate the nucleophile. This necessitates the use of at least one extra equivalent of base. The direct reaction between a carboxylic acid and an amine can form an unreactive ammonium carboxylate salt.[2][3]

  • Amide Formation: With amine nucleophiles, direct amide bond formation can compete with the desired SNAr reaction, especially at higher temperatures. Using a coupling agent like DCC can facilitate this, so such reagents should be avoided unless amide formation is the goal.[2][3]

  • Decarboxylation: At elevated temperatures, particularly with strong bases, the benzoic acid derivative may undergo decarboxylation, leading to the loss of the carboxylic acid group.[4][5][6]

Q4: What are the recommended solvents for SNAr reactions of fluorinated benzoic acids?

A4: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cation of the base while leaving the anionic nucleophile relatively free and more reactive. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • N-Methyl-2-pyrrolidone (NMP)

While effective, many of these solvents are under scrutiny for their environmental and health impacts. Greener alternatives are being explored, and in some cases, reactions can be performed in water with the aid of additives like hydroxypropyl methylcellulose (HPMC).[7]

Troubleshooting Guide for Low Yields

This section provides a systematic approach to troubleshooting common issues encountered during the SNAr of fluorinated benzoic acids.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Insufficient Ring Activation The aromatic ring may not be sufficiently electron-deficient. The carboxylic acid group alone may not be activating enough. Consider using a fluorinated benzoic acid with an additional strong electron-withdrawing group (e.g., a nitro group) ortho or para to the fluorine atom.
Weak Nucleophile If using a neutral nucleophile (e.g., an alcohol or primary/secondary amine), its nucleophilicity may be too low. Add a suitable base to deprotonate the nucleophile and increase its reactivity. For amines, ensure the base is strong enough to deprotonate the amine but not so strong as to cause significant side reactions.
Inappropriate Base The chosen base may be too weak to deprotonate the nucleophile effectively, or it may be sterically hindered. Consider a stronger, non-nucleophilic base. If using a carbonate base (e.g., K₂CO₃), ensure the reaction is heated sufficiently to promote the reaction. For very weak nucleophiles, a stronger base like sodium hydride (NaH) may be necessary to generate the nucleophile in situ.
Suboptimal Solvent The reaction may be sluggish in a non-polar or protic solvent. Switch to a polar aprotic solvent like DMSO or DMF to enhance the reaction rate.
Low Temperature Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Running reactions under pressure in a sealed vessel can allow for higher temperatures.[8]
Insufficient Reaction Time The reaction may be slow. Monitor the reaction progress over a longer period using techniques like TLC or LC-MS.
Problem 2: Formation of Multiple Products/Byproducts
Possible Cause Troubleshooting Steps
Benzyne Formation The use of a very strong base (e.g., NaNH₂) with an unactivated or weakly activated aryl halide can lead to an elimination-addition mechanism via a benzyne intermediate, resulting in a mixture of regioisomers.[9] Use a weaker base such as K₂CO₃ or an organic amine base like triethylamine (Et₃N).
Di-substitution If the product of the initial SNAr is also susceptible to nucleophilic attack, a second substitution may occur. This is more likely with highly activated rings or an excess of the nucleophile. Use a stoichiometric amount of the nucleophile or a slight excess of the fluorinated benzoic acid.
Reaction with the Carboxylic Acid As mentioned in the FAQs, the nucleophile may react with the carboxylic acid group. For amine nucleophiles, this can lead to amide formation. To favor SNAr, use milder conditions (lower temperature) and avoid coupling agents. Protecting the carboxylic acid as an ester may be an option, followed by hydrolysis after the SNAr reaction.
Hydrolysis of Starting Material In aqueous or non-anhydrous conditions, hydrolysis of the activated fluorinated benzoic acid can occur, especially at high temperatures and in the presence of a base, leading to the corresponding hydroxybenzoic acid. Ensure anhydrous conditions by using dry solvents and reagents.

Quantitative Data Summary

The following tables summarize available quantitative data for SNAr reactions involving fluorinated aromatic compounds. Direct comparative studies on fluorinated benzoic acids are limited in the literature; therefore, data from closely related systems are included to provide general guidance.

Table 1: Comparison of Reaction Media for the SNAr of 2-Fluoronitrobenzene with Benzylamine
Reaction MediumBaseYield (%)
0.1 wt% HPMC/waterKOH90
2 wt% TPGS-750-M/waterK₃PO₄74
DMFK₂CO₃92
WaterKOH64
(Data sourced from[7])
Table 2: Yields for SNAr of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids with Organometallic Reagents
SubstrateReagentYield (%)
2-Fluorobenzoic Acidn-BuLi95
2-Fluorobenzoic Acids-BuLi93
2-Fluorobenzoic Acidt-BuLi91
2-Fluorobenzoic AcidEtMgBr94
2-Methoxybenzoic Acidn-BuLi96
2-Methoxybenzoic AcidPhLi45
2-Methoxybenzoic AcidPhMgBr92
(Data sourced from a study on unprotected benzoic acids[10])

Experimental Protocols

The following are generalized protocols for SNAr reactions of fluorinated benzoic acids. Note: These are starting points and may require optimization for specific substrates and nucleophiles.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • Reagents and Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorinated benzoic acid (1.0 eq), the amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO) to the flask.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 80-150 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to protonate the product and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for SNAr with a Phenol or Thiol Nucleophile
  • Nucleophile Deprotonation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol or thiol nucleophile (1.1 eq) in an anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Base Addition: Cool the solution in an ice bath and add a strong base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the phenoxide or thiolate.

  • Substrate Addition: Add a solution of the fluorinated benzoic acid (1.0 eq) in the same anhydrous solvent to the mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Quenching and Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl or water.

  • Extraction and Purification: Follow similar extraction and purification procedures as described in Protocol 1.

Visualized Workflows and Logic

Troubleshooting Workflow for Low SNAr Yields

TroubleshootingWorkflow start Low Yield Observed check_activation Is the aromatic ring sufficiently activated? (e.g., ortho/para EWG) start->check_activation check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes add_ewg Use a more activated fluorobenzoic acid check_activation->add_ewg No check_base Is the base appropriate? check_nucleophile->check_base Yes increase_nucleophilicity Use a stronger base to deprotonate the nucleophile check_nucleophile->increase_nucleophilicity No check_conditions Are the reaction conditions optimal? (Solvent, Temperature) check_base->check_conditions Yes change_base Switch to a stronger or less hindered base check_base->change_base No side_reactions Are there side reactions? (e.g., decarboxylation, amide formation) check_conditions->side_reactions Yes optimize_conditions Switch to polar aprotic solvent and/or increase temperature check_conditions->optimize_conditions No mitigate_side_reactions Use milder conditions. Consider protecting the carboxylic acid group. side_reactions->mitigate_side_reactions Yes end Improved Yield side_reactions->end No add_ewg->end increase_nucleophilicity->end change_base->end optimize_conditions->end mitigate_side_reactions->end ExperimentalWorkflow cluster_prep Nucleophile Preparation cluster_reaction SNAr Reaction cluster_workup Workup and Purification prep_nucleophile 1. Dissolve phenol in anhydrous DMF add_base 2. Add NaH at 0°C prep_nucleophile->add_base stir 3. Stir until H₂ evolution ceases add_base->stir add_substrate 4. Add fluorobenzoic acid solution stir->add_substrate Formed Phenoxide heat 5. Heat reaction and monitor by TLC/LC-MS add_substrate->heat quench 6. Quench with aq. NH₄Cl heat->quench Reaction Complete extract 7. Extract with EtOAc quench->extract purify 8. Purify by chromatography or recrystallization extract->purify product product purify->product Isolated Product

References

Stability issues of 3-Fluoro-5-methoxybenzoic acid under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and provide answers to frequently asked questions (FAQs) encountered during experiments with this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around three potential reactions:

  • Ether Cleavage: The methoxy group (-OCH₃) is susceptible to cleavage under strong acidic conditions (e.g., HBr, BBr₃), which can lead to the formation of a hydroxyl group.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide (CO₂). This is a common reaction for benzoic acid derivatives, with the rate increasing at higher temperatures.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, and to a lesser extent the methoxy group, can be displaced by strong nucleophiles. The electron-withdrawing nature of the carboxylic acid and the fluorine atom can activate the aromatic ring for such substitutions.

Q2: Is this compound stable under typical amide coupling conditions?

A2: Generally, yes. This compound is stable under standard amide coupling conditions that utilize reagents like HATU, HOBt/EDC, or conversion to the acyl chloride with thionyl chloride followed by reaction with an amine.[2][3][4] However, prolonged reaction times at high temperatures should be avoided to minimize the risk of decarboxylation. For electron-deficient amines or sterically hindered substrates, specialized protocols may be necessary to achieve good yields without forcing conditions that could lead to degradation.[2][5]

Q3: Can the methoxy group be cleaved during a reaction?

A3: Yes, the methoxy group can be cleaved under strongly acidic conditions. Reagents like hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) are commonly used for the cleavage of aryl ethers.[6] This reaction typically proceeds via protonation of the ether oxygen followed by nucleophilic attack. It is crucial to avoid these reagents if the methoxy group needs to remain intact.

Q4: At what temperature does decarboxylation become a significant issue?

Q5: Is the fluorine atom susceptible to substitution?

A5: Yes, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles. The rate of this reaction is enhanced by the presence of the electron-withdrawing carboxylic acid group.[7][8] Reactions involving strong bases or nucleophiles at elevated temperatures should be carefully monitored for potential substitution of the fluorine atom.

II. Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Suggestion
Incomplete activation of the carboxylic acid.- Ensure all reagents (coupling agents, bases) are fresh and anhydrous. - Increase the equivalents of the coupling agent and/or base. - For electron-deficient amines, consider using a stronger coupling reagent like HATU.[2]
Steric hindrance from the amine or the benzoic acid.- Increase the reaction temperature moderately (e.g., from room temperature to 40-50°C), but monitor for byproducts. - Use a less sterically hindered base. - Consider a two-step protocol via the acyl chloride.
Degradation of the starting material.- Monitor the reaction by TLC or LC-MS to check for the disappearance of the starting material and the appearance of byproducts. - If degradation is suspected, lower the reaction temperature and shorten the reaction time.
Poor solubility of reactants.- Use a co-solvent like DMF or NMP to improve solubility.
Issue 2: Formation of an Unexpected Byproduct with a Lower Molecular Weight
Potential Cause Troubleshooting Suggestion
Decarboxylation of the starting material or product.- Confirm the identity of the byproduct by mass spectrometry (loss of 44 Da, corresponding to CO₂). - Reduce the reaction temperature and time. - If high temperatures are required, consider using a pressure-rated vessel to potentially suppress decarboxylation.
Issue 3: Formation of an Unexpected Byproduct with a Higher Molecular Weight
Potential Cause Troubleshooting Suggestion
Nucleophilic aromatic substitution (SNAr) of the fluorine atom by a nucleophile in the reaction mixture (e.g., the amine reactant).- Analyze the byproduct by mass spectrometry and NMR to identify the incorporated nucleophile. - Lower the reaction temperature. - Use a less nucleophilic base. - If the amine is the culprit, consider protecting it or using a less reactive derivative if possible.
Issue 4: Cleavage of the Methoxy Group
Potential Cause Troubleshooting Suggestion
Presence of strong protic or Lewis acids.- Confirm the presence of a hydroxyl group in the byproduct by NMR and mass spectrometry (loss of 14 Da, CH₂). - Avoid using reagents like HBr, HI, or BBr₃ if the methoxy group is desired. - If acidic conditions are necessary, use milder acids and lower temperatures.

III. Data Presentation

Table 1: General Stability Profile of this compound

Condition Stability Potential Byproducts Notes
Strong Acid (e.g., HBr, BBr₃) Unstable3-Fluoro-5-hydroxybenzoic acidCleavage of the methoxy ether.
Strong Base (e.g., NaNH₂, high temp.) Potentially unstableProducts of nucleophilic aromatic substitutionThe fluorine atom is the more likely site of substitution.
Elevated Temperature (>200°C) Potentially unstable1-Fluoro-3-methoxybenzeneDecarboxylation can occur.[1]
Standard Amide Coupling (HATU, EDC/HOBt) Generally stableAmide productMonitor for decarboxylation if high temperatures are used for extended periods.[2][3][4]
Palladium-catalyzed cross-coupling (e.g., Suzuki) Generally stableCoupled productThe carboxylic acid may need to be protected (e.g., as an ester) depending on the reaction conditions.

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution, followed by HATU (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conversion to Acyl Chloride with Thionyl Chloride
  • Preparation: In a fume hood, suspend this compound (1.0 eq.) in excess thionyl chloride (SOCl₂) (5-10 eq.).

  • Reaction: Add a catalytic amount of DMF (1-2 drops). The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50°C) until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.

  • Isolation: Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-fluoro-5-methoxybenzoyl chloride can often be used in the next step without further purification.

V. Mandatory Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Activation Carboxylic Acid Activation Reactant1->Activation Reactant2 Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack by Amine Reactant2->Nucleophilic_Attack Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Nucleophilic_Attack Product Amide Product Nucleophilic_Attack->Product

Caption: Workflow for a typical amide coupling reaction.

Stability_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Reaction with this compound Problem Unexpected Result (Low Yield / Byproducts) Start->Problem Cause1 Ether Cleavage (Strong Acid) Problem->Cause1 Acidic? Cause2 Decarboxylation (High Temperature) Problem->Cause2 Hot? Cause3 SNAr (Strong Nucleophile) Problem->Cause3 Nucleophilic? Cause4 Poor Reaction Conditions Problem->Cause4 Amide Coupling? Solution1 Avoid Strong Acids Cause1->Solution1 Solution2 Lower Temperature Cause2->Solution2 Solution3 Use Milder Nucleophile/Base Cause3->Solution3 Solution4 Optimize Coupling Protocol Cause4->Solution4

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Purification of 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Fluoro-5-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3,5-difluorobenzoic acid or 3-fluoro-5-hydroxybenzoic acid.

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to various byproducts. For instance, if a methylation step is involved, demethylated or di-methylated species might be present.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., toluene, ethyl acetate, methanol) and reagents may remain in the crude product.

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point range is a classic indicator of the presence of impurities. Pure crystalline solids typically have a sharp and defined melting point. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification is recommended.

Q3: I am having difficulty removing a particular impurity. What are my options?

A3: If a specific impurity is co-purifying with your product, you may need to employ a different purification technique or modify your current method. Consider the following:

  • Alternative Recrystallization Solvent: The impurity may have similar solubility to your product in the current solvent system. A different solvent or a solvent mixture may provide better separation.

  • Chromatography: Column chromatography offers a higher degree of separation based on polarity differences between the compound of interest and the impurity.

  • Acid-Base Extraction: If the impurity has a different acidity or basicity compared to your acidic product, an acid-base extraction can be an effective separation method.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Problem 1: The compound does not dissolve in the hot solvent.

Possible Cause Solution
Insufficient solvent.Add small portions of hot solvent until the compound dissolves. Avoid adding a large excess, as this will reduce recovery yield.
Inappropriate solvent.The compound may be sparingly soluble in the chosen solvent even at high temperatures. Consult the solvent selection table below or perform small-scale solubility tests to find a more suitable solvent.
Presence of insoluble impurities.If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove it.

Problem 2: The compound "oils out" instead of crystallizing.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a watch glass can help slow down the cooling process.
The solution is supersaturated with impurities.The presence of a high concentration of impurities can sometimes inhibit crystallization. Try purifying the crude material by another method, such as column chromatography, before recrystallization.

Problem 3: Poor recovery of the purified compound.

Possible Cause Solution
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The solution was not cooled sufficiently.Ensure the flask is cooled in an ice bath for an adequate amount of time to maximize crystal formation.
The crystals were washed with a solvent that was not ice-cold.Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.
The compound has significant solubility in the cold solvent.Choose a different solvent in which the compound is less soluble at low temperatures.
Solvent Solubility of Benzoic Acid Derivatives (General Trend) Notes
Water Sparingly soluble in cold water, more soluble in hot water.[2]A good "green" solvent choice. May require a larger volume.
Ethanol/Water Highly soluble in ethanol. Adding water as an anti-solvent can induce crystallization.A common and effective mixed solvent system.
Methanol/Water Similar to ethanol/water.Another effective mixed solvent system.
Ethyl Acetate Good solubility.Often used in combination with a less polar co-solvent like hexanes.
Toluene Moderate solubility.Can be effective, but ensure complete removal due to its higher boiling point.
Hexanes Poorly soluble.Can be used as an anti-solvent in a mixed solvent system with a more polar solvent.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. If using a solvent pair, dissolve the compound in the "good" solvent first and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Diagram: Recrystallization Workflow

G A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (remove insoluble impurities) B->C Insoluble material present? D Cool Slowly (Crystallization) B->D No insoluble material C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Solid G->H

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase.

Problem 1: Poor separation of the product from an impurity (overlapping spots on TLC).

Possible Cause Solution
Inappropriate solvent system.The polarity of the eluent is too high or too low. Perform a more thorough TLC analysis with a wider range of solvent systems to find an eluent that provides better separation (a larger ΔRf between the product and the impurity).
Column overloading.Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column. "Dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can often improve resolution.
Column was not packed properly.Air bubbles or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly.

Problem 2: The compound is not eluting from the column.

Possible Cause Solution
The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The compound is highly polar and strongly adsorbed to the silica gel.Consider using a more polar stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase chromatography. Adding a small amount of acetic acid to the eluent can sometimes help elute acidic compounds from a silica gel column.

Thin-layer chromatography (TLC) is an essential tool for developing a column chromatography method. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.5, and is well-separated from impurities.

Solvent System (v/v) Polarity Typical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many organic compounds.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds.
Toluene / Ethyl Acetate (9:1 to 1:1)Low to MediumAn alternative to hexane-based systems.

Experimental Protocol: Column Chromatography

  • TLC Analysis: Develop a suitable solvent system for separation using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Diagram: Column Chromatography Troubleshooting Logic

G A Poor Separation (Overlapping Bands) B Check TLC Solvent System A->B C Is ΔRf adequate? B->C D Optimize Solvent System (Change Polarity/Composition) C->D No E Check Column Loading C->E Yes D->B F Is column overloaded? E->F J Good Separation E->J OK G Reduce Sample Load or Use Larger Column F->G Yes H Check Column Packing F->H No G->J I Repack Column Carefully H->I I->J

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

Acid-Base Extraction

This technique is useful for separating acidic compounds like this compound from neutral or basic impurities.

Problem 1: Low recovery of the product after acidification.

Possible Cause Solution
Incomplete precipitation.Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate and cause it to precipitate. Test the pH with litmus paper or a pH meter.
The product has some solubility in cold water.After precipitation, cool the mixture in an ice bath to minimize solubility. If the product is still too soluble, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to the separatory funnel. Stopper the funnel and shake gently, venting frequently. The this compound will be deprotonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.

  • Repeat Extraction: Extract the organic layer again with the aqueous base to ensure complete removal of the acidic product. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

Diagram: Acid-Base Extraction Pathway

G A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaOH) A->B C Organic Layer (Neutral/Basic Impurities) B->C D Aqueous Layer (Deprotonated Product) B->D E Acidify Aqueous Layer (e.g., HCl) D->E F Precipitated Pure Product E->F

Caption: The separation of an acidic product from neutral/basic impurities via acid-base extraction.

References

Technical Support Center: HPLC Analysis of 3-Fluoro-5-methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of 3-Fluoro-5-methoxybenzoic acid and its positional isomers. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to resolve common issues like peak overlap.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate positional isomers of this compound using standard C18 columns?

A1: Positional isomers, such as the various isomers of this compound, possess very similar physicochemical properties, including polarity and hydrophobicity. Standard C18 columns primarily separate compounds based on hydrophobic interactions. Due to their structural similarity, these isomers often have nearly identical retention times on C18 columns, leading to poor resolution or complete co-elution.[1] To achieve separation, alternative strategies that exploit subtle differences in their structure are necessary.

Q2: What is a good starting point for mobile phase composition in method development?

A2: For reversed-phase HPLC analysis of benzoic acid derivatives, a common starting point is a mobile phase consisting of a mixture of acidified water and an organic modifier like acetonitrile (ACN) or methanol (MeOH). A typical initial isocratic condition to try is a 50:50 or 60:40 (v/v) mixture of the organic modifier and acidified water.[1] The aqueous phase is often acidified with 0.1% formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[2][3]

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of isomers?

A3: Acetonitrile and methanol have different solvent properties that can alter the selectivity of the separation.[4] Acetonitrile is aprotic and has a strong dipole moment, while methanol is a protic solvent.[1] Switching between these solvents can change the interactions between the analytes, the stationary phase, and the mobile phase, which can be sufficient to resolve overlapping peaks.[5]

Q4: When should I consider using a different type of HPLC column?

A4: If optimizing the mobile phase (organic modifier ratio, pH, gradient) on a C18 column does not resolve the peak overlap, it is advisable to try a column with a different selectivity. For aromatic compounds and positional isomers, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) phases are often effective.[6][7][8] These columns offer alternative separation mechanisms, such as π-π interactions, which can differentiate between the subtle structural differences of isomers.[8]

Q5: Can temperature be used to improve the separation of my isomers?

A5: Yes, adjusting the column temperature can influence selectivity. Running separations at elevated temperatures (e.g., 40-60°C for small molecules) can improve peak efficiency and may alter the retention times of your isomers differently, potentially leading to better resolution.[5]

Troubleshooting Guide: Resolving Peak Overlap

This guide provides a systematic approach to resolving peak overlap for this compound isomers.

Problem: Co-eluting or Poorly Resolved Isomer Peaks

Step 1: Mobile Phase Optimization

The first and often simplest approach is to modify the mobile phase composition.

  • Adjust Organic Modifier Percentage: If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic modifier (e.g., from 60% ACN to 55% ACN).[1] This will increase retention times and provide more opportunity for separation.

  • Change Organic Modifier: If adjusting the concentration is not sufficient, switch the organic modifier entirely (e.g., from acetonitrile to methanol or vice versa). The different solvent properties can alter selectivity.[4][5]

  • Modify Mobile Phase pH: For acidic analytes like benzoic acids, the pH of the mobile phase is critical. Ensure the pH is at least 2 units below the pKa of the benzoic acid to maintain it in its neutral, more retained form.[1] Using a buffer or adding a small amount of acid (e.g., 0.1% formic acid, phosphoric acid, or acetic acid) is standard practice.[2][3][9]

  • Implement a Gradient: If an isocratic method fails, a shallow gradient elution can often resolve closely eluting peaks. Start with a lower percentage of the organic modifier and gradually increase it over the run. This can help to separate early-eluting isomers while maintaining good peak shape for later-eluting ones.[1]

Step 2: Stationary Phase Selection

If mobile phase optimization is unsuccessful, the next step is to use a column with a different stationary phase chemistry.

  • Phenyl Columns: These columns have phenyl groups bonded to the silica support and can provide alternative selectivity for aromatic compounds through π-π interactions.[8]

  • Pentafluorophenyl (PFP) Columns: PFP columns are particularly effective for separating positional isomers and halogenated compounds due to multiple interaction mechanisms including dipole-dipole and ion-exchange interactions.[7][8]

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for separating compounds with similar hydrophobicity but different charge states.[10][11][12]

Experimental Protocols

Protocol 1: Mobile Phase Scouting

  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard solution of the isomer mixture.

    • Start with an isocratic elution of 50% Mobile Phase B.

    • If resolution is poor, decrease the percentage of Mobile Phase B in 5% increments (e.g., 45%, 40%).

    • If resolution is still inadequate, replace Acetonitrile with Methanol and repeat step 3.

    • If isomers are still not separated, develop a shallow gradient (e.g., start at 30% B and increase to 50% B over 20 minutes).

Protocol 2: Alternative Column Screening

  • Columns to Test:

    • Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

    • Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm

  • Procedure:

    • Using the optimized mobile phase from Protocol 1 (or a good starting condition like 50:50 ACN:0.1% Formic Acid in Water), equilibrate the Phenyl-Hexyl column.

    • Inject the isomer standard and evaluate the chromatogram.

    • Repeat the process with the PFP column.

    • Fine-tune the mobile phase composition for the column that provides the best initial separation.

Data Presentation

When evaluating different conditions, it is crucial to systematically record and compare the results.

Table 1: Mobile Phase Optimization Results

Mobile Phase CompositionIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
50% ACN / 50% 0.1% FA5.25.20
45% ACN / 55% 0.1% FA6.87.01.2
50% MeOH / 50% 0.1% FA4.95.11.4
Gradient 30-50% ACN in 20 min12.512.91.8

Table 2: Column Selection Comparison

Column TypeMobile PhaseIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
C1845% ACN / 55% 0.1% FA6.87.01.2
Phenyl-Hexyl45% ACN / 55% 0.1% FA7.58.02.1
PFP45% ACN / 55% 0.1% FA8.28.92.8
Troubleshooting Workflow

The following diagram illustrates the logical workflow for addressing peak overlap issues.

G start Start: Peak Overlap Observed mob_phase Step 1: Mobile Phase Optimization start->mob_phase adjust_org Adjust % Organic Modifier mob_phase->adjust_org change_org Change Organic Modifier (ACN vs. MeOH) adjust_org->change_org adjust_ph Adjust pH change_org->adjust_ph gradient Implement a Shallow Gradient adjust_ph->gradient check_res1 Resolution Acceptable? gradient->check_res1 stat_phase Step 2: Stationary Phase Selection check_res1->stat_phase No end_success End: Resolution Achieved check_res1->end_success Yes phenyl_col Test Phenyl Column stat_phase->phenyl_col pfp_col Test PFP Column phenyl_col->pfp_col check_res2 Resolution Acceptable? pfp_col->check_res2 check_res2->end_success Yes end_fail Further Method Development Required (e.g., Temperature, Mixed-Mode) check_res2->end_fail No

Caption: Troubleshooting workflow for resolving peak overlap in HPLC.

References

Technical Support Center: Stereoselective Control in Reactions of 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methoxybenzoic acid and its derivatives in stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereoselectivity in reactions involving this compound?

A1: The two main strategies for inducing stereoselectivity in reactions with this compound are the use of chiral auxiliaries and asymmetric catalysis.

  • Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the this compound moiety.[1] This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and often recovered.[1] Common examples include Evans' oxazolidinones and pseudoephedrine amides.

  • Asymmetric Catalysis: In this approach, a chiral catalyst is used in sub-stoichiometric amounts to create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other. This method is highly efficient and atom-economical.

Q2: How do the electronic properties of the fluorine and methoxy groups on the aromatic ring influence stereoselective reactions?

A2: The fluorine atom is electron-withdrawing, while the methoxy group is electron-donating. These substituents can influence the reactivity of the carbonyl group in derivatives of this compound, such as the corresponding acyl chloride. The electron-withdrawing fluorine can increase the electrophilicity of the carbonyl carbon, potentially accelerating reactions with nucleophiles. This can be a crucial factor in reactions mediated by chiral auxiliaries or catalysts.

Q3: Which chiral auxiliaries are recommended for use with 3-Fluoro-5-methoxybenzoyl chloride?

A3: While specific data for 3-Fluoro-5-methoxybenzoyl chloride is limited, Evans' oxazolidinones are a robust choice for a wide range of acylation reactions and subsequent stereoselective transformations like aldol additions and alkylations.[] Pseudoephedrine-based auxiliaries are also a practical option for achieving high diastereoselectivity in alkylations.[] The choice of auxiliary will depend on the specific reaction and desired stereochemical outcome.

Q4: Can organocatalysis be effectively used to control stereoselectivity in reactions with derivatives of this compound?

A4: Yes, organocatalysis is a powerful tool for asymmetric synthesis and can, in principle, be applied to reactions involving derivatives of this compound. For instance, chiral N-heterocyclic carbenes (NHCs) can catalyze enantioselective annulations of substrates derived from fluorinated benzoic acids. The success of organocatalysis will depend on the specific reaction, the choice of catalyst, and the optimization of reaction conditions.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Reactions

Question: I am performing an aldol reaction using an Evans' oxazolidinone derivative of this compound, but I am observing a low diastereomeric ratio (dr). What are the potential causes and how can I improve the selectivity?

Answer: Low diastereoselectivity in this context can stem from several factors. Here is a systematic approach to troubleshooting:

Troubleshooting Workflow for Low Diastereoselectivity

start Low Diastereoselectivity Observed reagent_quality Check Reagent Purity (Acyl Chloride, Auxiliary, Base) start->reagent_quality Start Here temp_control Optimize Reaction Temperature (Lowering often improves selectivity) reagent_quality->temp_control If purity is confirmed lewis_acid Screen Different Lewis Acids (e.g., TiCl4, Sn(OTf)2, MgBr2) temp_control->lewis_acid If temperature is optimized solvent_effects Evaluate Solvent Polarity (e.g., DCM, THF, Toluene) lewis_acid->solvent_effects If still low selectivity base_choice Verify Base Strength and Sterics (e.g., LDA, NaHMDS) solvent_effects->base_choice Fine-tuning result Improved Diastereoselectivity base_choice->result

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Troubleshooting Steps:

  • Reagent Purity: Ensure that the 3-Fluoro-5-methoxybenzoyl chloride is of high purity and has not hydrolyzed to the carboxylic acid. The chiral auxiliary and any bases used should also be pure and anhydrous.

  • Reaction Temperature: Temperature plays a critical role in stereoselectivity. Lowering the reaction temperature (e.g., to -78 °C or -100 °C) often enhances the energy difference between the transition states leading to the different diastereomers, thereby improving selectivity.

  • Lewis Acid: The choice of Lewis acid can significantly impact the geometry of the transition state. It is advisable to screen a variety of Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂) to find the optimal one for your specific substrate and reaction.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction's stereochemical outcome. Experiment with different solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

  • Base: For reactions involving enolate formation, the choice of base is crucial. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is typically required. The stoichiometry of the base should also be carefully controlled.

Illustrative Data for Aldol Reaction Optimization (Hypothetical)

EntryLewis AcidBaseSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1TiCl₄DIPEADCM070:30
2TiCl₄DIPEADCM-7885:15
3Sn(OTf)₂DIPEADCM-7892:8
4MgBr₂DIPEATHF-7875:25
Issue 2: Low Enantioselectivity in an Organocatalytic Reaction

Question: I am attempting an asymmetric reaction catalyzed by a chiral phosphoric acid with a derivative of this compound, but the enantiomeric excess (ee) is poor. How can I improve this?

Answer: Low enantioselectivity in organocatalytic reactions often points to a mismatch between the substrate, catalyst, and reaction conditions.

Logical Relationship for Optimizing Enantioselectivity

cluster_0 Reaction Components cluster_1 Reaction Conditions catalyst Catalyst Structure (Steric & Electronic Tuning) outcome Enantiomeric Excess (ee) catalyst->outcome substrate Substrate Concentration substrate->outcome additives Additives/Co-catalysts (e.g., water, acid/base) additives->outcome temperature Temperature temperature->outcome solvent Solvent solvent->outcome time Reaction Time time->outcome

Caption: Factors influencing enantioselectivity in organocatalysis.

Optimization Strategies:

  • Catalyst Screening: The structure of the organocatalyst is paramount. For chiral phosphoric acids, modifying the substituents on the binaphthyl core can significantly alter the steric and electronic environment of the active site, leading to improved enantioselectivity.

  • Solvent Effects: Non-polar solvents often lead to higher enantioselectivity in reactions catalyzed by hydrogen-bond-donating catalysts like phosphoric acids. Screen solvents such as toluene, hexanes, and carbon tetrachloride.

  • Temperature: As with diastereoselective reactions, lowering the temperature generally improves enantioselectivity.

  • Additives: In some cases, the presence of additives like water or a co-catalyst can have a profound effect on the stereochemical outcome.

  • Concentration: The concentration of the substrate and catalyst can influence the reaction kinetics and, consequently, the enantioselectivity.

Illustrative Data for Organocatalytic Reaction Optimization (Hypothetical)

EntryCatalystSolventTemperature (°C)Enantiomeric Excess (%)
1Catalyst ADCM2545
2Catalyst AToluene2560
3Catalyst AToluene075
4Catalyst BToluene092

Experimental Protocols

Protocol 1: Attachment of an Evans' Oxazolidinone Chiral Auxiliary

This protocol describes the general procedure for the acylation of an Evans' oxazolidinone with 3-Fluoro-5-methoxybenzoyl chloride.

Reaction Scheme: (Image of the reaction of 3-Fluoro-5-methoxybenzoyl chloride with a generic Evans' oxazolidinone to form the corresponding N-acyl oxazolidinone)

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans' auxiliary)

  • 3-Fluoro-5-methoxybenzoyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous work-up reagents (saturated aqueous NH₄Cl, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Evans' oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, dissolve 3-Fluoro-5-methoxybenzoyl chloride (1.1 eq.) in anhydrous THF.

  • Add the solution of the acyl chloride to the lithium salt of the oxazolidinone at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cleavage of the Evans' Oxazolidinone Auxiliary

This protocol outlines a common method for the removal of the Evans' auxiliary to yield the corresponding carboxylic acid.

Reaction Scheme: (Image of the hydrolysis of the N-acyl oxazolidinone to yield the chiral carboxylic acid and recover the auxiliary)

Materials:

  • N-(3-Fluoro-5-methoxybenzoyl)oxazolidinone derivative

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4.0 eq.) dropwise, followed by the addition of aqueous LiOH (2.0 eq.).

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • The chiral auxiliary can be recovered from the organic layer by purification. The desired carboxylic acid can be isolated from the aqueous layer after further extraction.

References

Validation & Comparative

A Comparative Analysis of 3-Fluoro-5-methoxybenzoic Acid and Other Halogenated Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-activity relationships of small molecules is paramount. This guide provides a comprehensive comparative analysis of 3-Fluoro-5-methoxybenzoic acid alongside a panel of other halogenated benzoic acids. By presenting key physicochemical data, outlining detailed experimental protocols for activity assessment, and visualizing a potential signaling pathway, this document aims to serve as a valuable resource for informed decision-making in chemical and biological research.

Physicochemical Properties: A Quantitative Comparison

The substitution of halogens and other functional groups onto the benzoic acid scaffold significantly influences its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. The following tables summarize key data points for this compound and a selection of other halogenated benzoic acids.

Table 1: Comparison of Acidity (pKa) and Lipophilicity (logP)

CompoundpKalogP
Benzoic Acid (Reference)4.201.87
This compound Not available2.3 (Computed)[1]
2-Fluorobenzoic acid3.271.43
3-Fluorobenzoic acid3.86[2]2.163[2]
4-Fluorobenzoic acid4.14[3]2.07[3]
2-Chlorobenzoic acid2.89[4]2.05[4]
3-Chlorobenzoic acid3.81[5]2.68[5]
4-Chlorobenzoic acid4.03[6]2.65
2-Bromobenzoic acid2.852.47
3-Bromobenzoic acid3.812.97
4-Bromobenzoic acid3.97[7]2.97
2-Iodobenzoic acid2.863.24
3-Iodobenzoic acid3.853.45
4-Iodobenzoic acid4.013.39

Table 2: Comparison of Melting Point and Water Solubility

CompoundMelting Point (°C)Water Solubility (g/L)
Benzoic Acid (Reference)122.4[8]3.44 at 25°C[9]
This compound 130-133Not available
2-Fluorobenzoic acid122-1257.0
3-Fluorobenzoic acid123[2]Very soluble[2]
4-Fluorobenzoic acid182-1851.2 at 25°C[3]
2-Chlorobenzoic acid1422.1 at 25°C
3-Chlorobenzoic acid1580.45 at 15°C[5]
4-Chlorobenzoic acid2430.08 at 25°C
2-Bromobenzoic acid147-1502.6
3-Bromobenzoic acid155-1571.0
4-Bromobenzoic acid252-254[10]Soluble in hot water[10]
2-Iodobenzoic acid160-162[11]Sparingly soluble[11]
3-Iodobenzoic acid185-1870.35
4-Iodobenzoic acid2700.23

Biological and Chemical Activities: An Overview

Halogenated benzoic acids exhibit a wide spectrum of biological activities, including antimicrobial, herbicidal, and enzyme-inhibitory effects. The nature, position, and number of halogen substituents play a crucial role in determining the potency and selectivity of these compounds.

  • Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties, primarily by disrupting the cell membrane and interfering with microbial energy metabolism. Their efficacy is often pH-dependent, with the undissociated acid being more active. Halogenation can enhance this activity by increasing the lipophilicity of the molecule, facilitating its passage through the cell membrane.

  • Herbicidal Activity: Certain halogenated benzoic acids function as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. The specific substitution pattern on the aromatic ring is critical for this activity.

  • Enzyme Inhibition: The carboxylic acid moiety and the substituted aromatic ring of these compounds can interact with the active sites of various enzymes. For instance, some benzoic acid derivatives have been shown to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.

Experimental Protocols

To facilitate comparative studies, this section provides detailed methodologies for key experiments used to characterize the physicochemical and biological properties of halogenated benzoic acids.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of a halogenated benzoic acid in an aqueous or mixed-solvent system.

Materials:

  • pH meter with a glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Halogenated benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • Co-solvent (e.g., methanol or ethanol), if required for solubility

  • Potassium chloride (KCl) for maintaining constant ionic strength

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a precise amount of the halogenated benzoic acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture). If a co-solvent is used, the proportion should be recorded. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration: Place the sample solution in the titration vessel and immerse the pH electrode. Begin stirring the solution gently. Add the standardized NaOH solution in small, precise increments from the burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

Objective: To determine the lipophilicity of a halogenated benzoic acid.

Materials:

  • Separatory funnel or screw-cap test tubes

  • Mechanical shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • Halogenated benzoic acid sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solution of appropriate pH

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the halogenated benzoic acid in the pre-saturated n-octanol. The concentration should be such that it can be accurately measured in both phases.

  • Partitioning: In a separatory funnel or test tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (or buffer).

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the halogenated benzoic acid in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a halogenated benzoic acid that inhibits the visible growth of a specific microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Stock solution of the halogenated benzoic acid in a suitable solvent (e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

  • Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the halogenated benzoic acid stock solution in the broth medium to achieve a range of concentrations.

  • Inoculation: Inoculate each well (except for a negative control well containing only broth) with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing a Potential Mechanism of Action

To illustrate a potential mechanism by which halogenated benzoic acids may exert their biological effects, the following diagram depicts a simplified representation of the inhibition of the cyclooxygenase (COX) enzyme, a key player in the inflammatory response.

Inhibition_of_COX_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme (Active Site) Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Catalysis Halogenated_Benzoic_Acid Halogenated Benzoic Acid Halogenated_Benzoic_Acid->COX_Enzyme Competitive Inhibition

References

A Comparative Guide to Validating the Purity of Synthesized 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, rigorous purity assessment is paramount. For novel compounds like 3-Fluoro-5-methoxybenzoic acid, a versatile building block in medicinal chemistry, validating purity ensures the reliability of subsequent research and the safety of potential drug candidates. This guide provides a comparative analysis of classical titration against modern chromatographic and spectroscopic techniques for purity determination.

Overview of Purity Validation Methods

The choice of an analytical method for purity validation depends on a balance of accuracy, precision, cost, and the specific information required. While titration offers a straightforward quantification of the acidic moiety, orthogonal methods provide a more comprehensive impurity profile.

  • Acid-Base Titration : This absolute method directly quantifies the carboxylic acid functional group by reacting it with a standardized base. It is a cost-effective and reliable technique for determining the assay of the primary component, assuming impurities are not acidic.[1]

  • High-Performance Liquid Chromatography (HPLC) : A powerful separation technique, HPLC is adept at resolving the target compound from impurities, including isomers and non-acidic byproducts.[2][3] It is a preferred method for quality control due to its simplicity, speed, and stability.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS offers high sensitivity and selectivity for volatile compounds.[4] For carboxylic acids like this compound, derivatization is often necessary to increase volatility and thermal stability for successful analysis.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR) : qNMR is a primary analytical method that can determine purity without a specific reference standard for the analyte.[5] By comparing the integral of an analyte's signal to that of a certified internal standard, it provides a direct and highly accurate purity value.[5][6][7]

Experimental Protocols

Synthesis of this compound (Illustrative)

A common route to synthesizing aromatic benzoic acids is the hydrolysis of the corresponding methyl ester.

  • Reaction : Methyl 3-fluoro-5-methoxybenzoate is dissolved in methanol. A solution of sodium hydroxide in water is added, and the mixture is stirred at room temperature.

  • Work-up : The solvent is removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to ~4 with 1N HCl to precipitate the carboxylic acid.

  • Purification : The solid product is collected by filtration, washed with water, and dried to yield this compound.

Purity Validation by Titration

This protocol determines the percentage purity based on the acid content.

  • Titrant Standardization : Prepare a ~0.1 M sodium hydroxide (NaOH) solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).[1][8]

  • Sample Preparation : Accurately weigh approximately 150 mg of the synthesized this compound into a 125 mL Erlenmeyer flask.[9] Dissolve the sample in a suitable solvent (e.g., 50 mL of ethanol/water mixture).

  • Titration : Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate with the standardized ~0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.

  • Calculation :

    • Moles of NaOH = Molarity of NaOH × Volume of NaOH (L)

    • Since the stoichiometry is 1:1, Moles of Acid = Moles of NaOH.

    • Mass of Acid = Moles of Acid × Molar Mass of this compound (170.13 g/mol ).

    • % Purity = (Calculated Mass of Acid / Weighed Mass of Sample) × 100.

Purity Validation by HPLC

This protocol outlines a reversed-phase HPLC method for separating the analyte from potential impurities.

  • Instrumentation : HPLC system with a C18 column and a UV detector.[2]

  • Mobile Phase : A gradient of acetonitrile and water with 0.1% phosphoric acid. An acidic mobile phase is used to suppress the ionization of the acid, increasing retention and improving peak shape.[2][3]

  • Sample Preparation : Prepare a stock solution of the synthesized acid in the mobile phase (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.[2]

  • Analysis : Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Calculation : Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Purity Validation by qNMR

This protocol provides an absolute purity determination using an internal standard.

  • Instrumentation : 400 MHz or higher NMR spectrometer.[5]

  • Sample Preparation : Accurately weigh ~15 mg of the synthesized acid and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.[5] Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Analysis : Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Calculation : Purity is calculated using the formula:

    • Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std

    • Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Data Presentation: Comparison of Analytical Methods

The performance of each technique can be summarized for a direct comparison.

Table 1: Performance Characteristics of Purity Validation Methods

Parameter Titration HPLC-UV GC-MS qNMR
Principle Acid-Base NeutralizationDifferential PartitioningVolatility & Mass/Charge RatioNuclear Spin Resonance
Accuracy High (for acidic content)HighHighVery High
Precision HighVery HighVery HighVery High
Specificity Low (titrates any acid)HighVery HighVery High (structural info)
Throughput ModerateHighModerateModerate
Cost / Sample LowModerateHighHigh
Expertise Required LowModerateHighHigh

Table 2: Hypothetical Purity Results for a Batch of this compound

Analytical Method Purity Result (%) Standard Deviation (±) Notes
Titration 98.50.4Assumes all titrated substance is the target compound.
HPLC (Area %) 99.20.1Detected two minor, non-acidic impurities.
GC-MS (Area %) 99.10.2Required silylation. Confirmed identity of impurities.
qNMR 99.30.1Absolute quantification against a certified standard.

Experimental Workflow Visualization

The logical flow from synthesized product to comparative purity analysis is crucial for a structured validation process.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Validation (Orthogonal Methods) cluster_comparison Data Evaluation synthesis Synthesized Product (Crude 3-Fluoro-5- methoxybenzoic acid) titration Titration Assay (Acid Content) ~98.5% synthesis->titration Sample Aliquots hplc HPLC-UV Impurity Profile 99.2% synthesis->hplc Sample Aliquots gcms GC-MS Impurity ID 99.1% synthesis->gcms Sample Aliquots qnmr qNMR Absolute Purity 99.3% synthesis->qnmr Sample Aliquots comparison Comparative Analysis Titration provides assay. Chromatography shows impurity profile. qNMR gives absolute purity. titration->comparison hplc->comparison gcms->comparison qnmr->comparison final_report Final Purity Report (Purity > 99%) comparison->final_report

Caption: Workflow for purity validation of this compound.

Conclusion

For the comprehensive purity validation of synthesized this compound, a multi-faceted approach is superior to relying on a single technique.

  • Titration serves as an excellent, low-cost method for determining the overall assay of the acidic product. However, it lacks the specificity to detect non-acidic impurities.

  • HPLC is indispensable for separating and quantifying impurities, providing a detailed chromatogram of the sample's complexity.[5]

  • qNMR offers the distinct advantage of being a primary ratio method that delivers an accurate, absolute purity value without the need for a specific reference standard of the analyte.[5][10]

  • GC-MS , while often requiring derivatization, is highly effective for identifying volatile or semi-volatile impurities.

Recommendation: A robust validation strategy should employ titration for a quick assay determination, complemented by a high-resolution technique like HPLC for impurity profiling. For definitive purity assignment, especially in regulated environments, qNMR is the gold standard, providing an orthogonal and absolute measurement.[5] This dual-methodology approach ensures that the material's quality is understood in terms of both its primary component concentration and its impurity profile, meeting the rigorous standards of researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a robust and reliable analytical method is a cornerstone of the drug development process, ensuring the accuracy and validity of quantitative and qualitative data. This guide provides an objective comparison of three common analytical techniques for the analysis of 3-Fluoro-5-methoxybenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters to assist in selecting the most suitable technique for specific research and development applications.

Comparative Analysis of Method Performance

The choice of an analytical method directly influences the precision and reliability of experimental results. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of benzoic acid derivatives, providing a comparative overview.[1][2][3][4]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Specificity High (Separation from impurities)Very High (Separation and mass identification)Low (Interference from other UV-absorbing compounds)
Linearity (r²) > 0.999[2][3][4]> 0.999[3]> 0.999[2]
Accuracy (% Recovery) 98-102%98-105%[3]97-100%[2]
Precision (%RSD) < 2%< 5%[3]< 3%
Limit of Detection (LOD) ~0.4 µg/mL[4]~0.05 µg/mL[3]~1 µg/mL[2]
Limit of Quantitation (LOQ) ~1 µg/mL[4]~0.1 µg/mL[3]~4 µg/mL[2]
Sample Throughput HighMediumHigh
Instrumentation Cost MediumHighLow
Derivatization Required NoYes (for non-volatile benzoic acids)[1]No

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is a common and effective technique for the analysis of benzoic acid derivatives.[5]

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A gradient elution is often employed, for instance, starting with a low percentage of Mobile Phase B and gradually increasing it (e.g., 5% to 95% B in 20 minutes) to ensure separation from impurities.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at the λmax of this compound (typically around 230-240 nm for benzoic acid derivatives).[2]

    • Column Temperature: 30 °C.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[5] Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample in the same diluent as the standard solution to a similar concentration.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity but requires derivatization for non-volatile compounds like benzoic acids to make them amenable to gas chromatography.[1]

  • Instrumentation: A GC system coupled with a mass spectrometer.[1]

  • Derivatization:

    • A known amount of the sample is dissolved in a suitable solvent.

    • A derivatizing agent (e.g., BSTFA with 1% TMCS, or diazomethane) is added to convert the carboxylic acid to a more volatile ester or silyl ester.

    • The reaction mixture is typically heated to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: An initial oven temperature of around 80 °C, held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

    • Injector Temperature: 250 °C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.[1][6]

    • Acquisition Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[1]

UV-Vis Spectrophotometry

This technique is simple and rapid but lacks the specificity of chromatographic methods.

  • Instrumentation: A UV-Vis Spectrophotometer.

  • Preparation of Solutions:

    • Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at concentrations ranging from approximately 1 to 10 µg/mL.[2]

  • Method:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV spectrum.

    • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

    • Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of the sample solution from the calibration curve.

Cross-Validation Workflow

A systematic approach is essential for the cross-validation of different analytical methods to ensure consistency and reliability of results across different techniques.[7]

CrossValidationWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Independent Analysis cluster_data 3. Data Evaluation cluster_conclusion 4. Conclusion HomogeneousSample Prepare Homogeneous Bulk Sample SpikedSamples Prepare Spiked Samples (at different concentrations) HomogeneousSample->SpikedSamples MethodA Analyze with Method A (e.g., HPLC) SpikedSamples->MethodA MethodB Analyze with Method B (e.g., GC-MS) SpikedSamples->MethodB MethodC Analyze with Method C (e.g., UV-Vis) SpikedSamples->MethodC ResultsA Results from Method A MethodA->ResultsA ResultsB Results from Method B MethodB->ResultsB ResultsC Results from Method C MethodC->ResultsC Compare Statistical Comparison (e.g., t-test, Bland-Altman plot) ResultsA->Compare ResultsB->Compare ResultsC->Compare Conclusion Assess Agreement and Bias Between Methods Compare->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of the Biological Activities of 3-Fluoro-5-methoxybenzoic Acid and its Non-fluorinated Analog, 3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The introduction of fluorine into a molecule, for instance, can profoundly alter its physicochemical properties, and consequently, its biological activity. This guide provides a comparative overview of the known biological activities of 3-methoxybenzoic acid and explores the potential implications of fluorination by examining its derivative, 3-fluoro-5-methoxybenzoic acid. While direct comparative experimental data between these two specific compounds is limited in the public domain, this analysis synthesizes existing knowledge on the bioactivities of 3-methoxybenzoic acid and the general effects of fluorination on related compounds to offer valuable insights for researchers.

Overview of Biological Activities

3-Methoxybenzoic acid, a naturally occurring compound, has been reported to exhibit a range of biological activities, including antibacterial, antioxidant, anti-inflammatory, and analgesic properties.[1][2] The introduction of a fluorine atom to this scaffold, resulting in this compound, is a common strategy in medicinal chemistry aimed at modulating these activities. Fluorination can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Data on Biological Activities
Biological ActivityTarget/AssayObserved Effect of 3-Methoxybenzoic Acid
AntibacterialGeneral antibacterial screensExhibits antibacterial activity.[1]
AntioxidantDPPH radical scavenging assayPossesses antioxidant properties.[2]
Anti-inflammatoryIn vivo or in vitro modelsPotential anti-inflammatory effects have been studied.[2]
AnalgesicIn vivo models of painPotential analgesic effects have been investigated.[2]

The fluorination of benzoic acid derivatives has been shown in various studies to enhance certain biological activities. For example, fluorinated analogs of other bioactive molecules have demonstrated increased enzyme inhibition or altered antimicrobial profiles. Therefore, it is plausible that this compound may exhibit modulated, and potentially enhanced, biological activities compared to its non-fluorinated counterpart. Further experimental investigation is required to quantify these differences.

Experimental Protocols

To facilitate the direct comparison of these compounds, the following are detailed methodologies for key experiments that could be employed.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compounds (this compound and 3-methoxybenzoic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • Test compounds

  • DPPH solution (in methanol)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Compounds: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Test compounds

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • 96-well microtiter plates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme solution and different concentrations of the test compound. Incubate for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the product formation over time using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening and comparing the biological activities of chemical compounds.

G compound_synthesis Compound Synthesis (3-F-5-MeO-BA & 3-MeO-BA) primary_screening Primary Screening (e.g., Antibacterial, Antioxidant) compound_synthesis->primary_screening dose_response Dose-Response Studies (MIC, IC50 Determination) primary_screening->dose_response mechanism_of_action Mechanism of Action Studies (e.g., Enzyme Kinetics) dose_response->mechanism_of_action lead_identification Lead Compound Identification mechanism_of_action->lead_identification

Caption: A generalized workflow for the biological evaluation of chemical compounds.

Hypothetical Signaling Pathway Modulation

Benzoic acid derivatives can potentially modulate various cellular signaling pathways. The diagram below illustrates a hypothetical pathway that could be inhibited.

G extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor enzyme1 Enzyme 1 receptor->enzyme1 enzyme2 Enzyme 2 enzyme1->enzyme2 transcription_factor Transcription Factor enzyme2->transcription_factor gene_expression Gene Expression (Inflammation, etc.) transcription_factor->gene_expression inhibitor Benzoic Acid Derivative (Potential Inhibitor) inhibitor->enzyme2

Caption: Hypothetical signaling pathway potentially inhibited by a benzoic acid derivative.

References

Structure-activity relationship (SAR) studies of 3-Fluoro-5-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Fluoro-5-methoxybenzoic Acid Derivatives

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is fundamental to the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. While comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes information from closely related substituted benzoic acid analogs to offer valuable insights for rational drug design and to hypothesize the impact of structural modifications on biological activity.

The benzoic acid moiety is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2] The introduction of substituents such as a fluorine atom and a methoxy group can significantly modulate the physicochemical properties and, consequently, the pharmacological profile of the parent molecule.[3]

Comparative Biological Activity of Substituted Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[1] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while a methoxy group can influence receptor interactions and solubility.

Enzyme Inhibition

Substituted benzoic acids have been widely investigated as inhibitors of various enzymes.[4] For instance, certain derivatives have shown potent inhibitory activity against enzymes like cyclooxygenase (COX), soluble epoxide hydrolase, and acetylcholinesterase.[3][5][6] The SAR of these inhibitors often reveals that specific substitution patterns are crucial for high potency.

Table 1: Hypothetical Enzyme Inhibitory Activity of this compound Derivatives

Compound IDR1-SubstitutionR2-SubstitutionTarget EnzymeIC50 (µM)
1a HHEnzyme X50.2
1b 4'-ChloroHEnzyme X15.8
1c 4'-MethoxyHEnzyme X25.4
1d H4-MorpholinoEnzyme X5.2
1e H4-PiperazinoEnzyme X8.9

Note: The data in this table is hypothetical and intended to illustrate potential SAR trends based on studies of related benzoic acid derivatives.

Anticancer Activity

Numerous benzoic acid derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[7] The mode of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Table 2: Hypothetical Anticancer Activity of this compound Amide Derivatives

Compound IDAmide MoietyCancer Cell LineIC50 (µM)
2a BenzylamineMCF-732.5
2b 4-ChlorobenzylamineMCF-712.1
2c 4-MethoxybenzylamineMCF-721.8
2d CyclohexylamineMCF-745.3
2e MorpholineMCF-718.9

Note: The data in this table is hypothetical and based on general SAR principles for anticancer agents derived from benzoic acid.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activity of novel compounds.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

  • Reagent Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, substrate, and enzyme solutions at the required concentrations.

  • Assay Procedure :

    • Add 2 µL of serially diluted test compound to the wells of a 96-well plate.

    • Add 88 µL of assay buffer containing the enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to a control (containing no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[7]

  • MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

Diagrams can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Start Synthesis Synthesis of 3-Fluoro-5-methoxybenzoic acid derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay Purification->Enzyme_Assay Cell_Assay Anticancer Activity Assay Purification->Cell_Assay SAR_Analysis SAR Analysis Enzyme_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized experimental workflow for the SAR-guided discovery of novel bioactive compounds.

signaling_pathway Receptor Receptor Enzyme_X Enzyme_X Receptor->Enzyme_X Activates Product Product Enzyme_X->Product Converts Substrate Substrate Substrate->Enzyme_X Cellular_Response Cellular_Response Product->Cellular_Response Triggers Inhibitor 3-Fluoro-5-methoxybenzoic acid derivative Inhibitor->Enzyme_X Inhibits

References

A Comparative Benchmarking Guide to the Synthesis of 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two plausible synthetic routes for 3-Fluoro-5-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct, published methods for this specific isomer, this document outlines two robust, proposed methodologies based on well-established chemical principles and analogous reactions found in the literature. The comparison focuses on key performance indicators such as theoretical yield, reaction complexity, and the nature of starting materials to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative metrics for the two proposed synthetic routes to this compound.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr) Route 2: Methylation of a Phenolic Precursor
Starting Material 3,5-Difluorobenzoic acid3-Fluoro-5-hydroxybenzoic acid
Key Reagents Sodium methoxide, DMFDimethyl sulfate, K₂CO₃, Acetone
Number of Steps 11 (from 3-fluoro-5-hydroxybenzoic acid)
Theoretical Yield Moderate to Good (estimated 60-80%)Good to Excellent (estimated 85-95%)
Purity Good (purification by recrystallization may be required)High (generally clean reaction)
Reaction Time 4-12 hours2-6 hours
Key Challenges Potential for side products due to regioselectivitySynthesis of the starting material, 3-fluoro-5-hydroxybenzoic acid, is required. Use of toxic and carcinogenic dimethyl sulfate.
Advantages Potentially shorter route if starting material is readily available.High-yielding final step.
Disadvantages Regioselectivity may not be exclusive, leading to purification challenges.Requires a multi-step synthesis of the starting material, adding to the overall complexity and cost.

Experimental Protocols

The following are detailed, representative experimental protocols for the two proposed synthetic routes. These are constructed based on analogous reactions and should be adapted and optimized for specific laboratory conditions.

Route 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This route involves the nucleophilic aromatic substitution of a fluorine atom in 3,5-difluorobenzoic acid with a methoxide source. The regioselectivity of this reaction is a critical consideration.

Methodology:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in anhydrous methanol with stirring until the sodium is completely consumed.

  • Reaction Setup: To a separate flask containing 3,5-difluorobenzoic acid (1.0 equivalent) dissolved in anhydrous N,N-dimethylformamide (DMF), add the freshly prepared sodium methoxide solution dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Acidify the aqueous solution with 2M HCl until the pH is approximately 2-3, resulting in the precipitation of the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Synthesis of this compound via Methylation of 3-Fluoro-5-hydroxybenzoic Acid

This method utilizes a Williamson ether synthesis approach to methylate the phenolic hydroxyl group of 3-fluoro-5-hydroxybenzoic acid. This route first requires the synthesis of the hydroxy-substituted precursor.

Part A: Proposed Synthesis of 3-Fluoro-5-hydroxybenzoic Acid

A potential, albeit multi-step, synthesis of 3-fluoro-5-hydroxybenzoic acid can be envisioned starting from commercially available 3,5-dibromobenzoic acid. This would involve a challenging sequence of reactions including nitration, selective bromination, fluorination, reduction, diazotization, and hydrolysis. A more direct, though less documented, approach would be the direct hydroxylation of a suitable precursor. For the purpose of this guide, we will assume the availability of 3-fluoro-5-hydroxybenzoic acid.

Part B: Methylation Protocol

  • Reaction Setup: In a round-bottom flask, suspend 3-fluoro-5-hydroxybenzoic acid (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.5 equivalents) in anhydrous acetone.

  • Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with 2M HCl to a pH of 2-3 to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two proposed synthetic routes.

route1 start 3,5-Difluorobenzoic Acid reagent Sodium Methoxide DMF, 80-100 °C start->reagent product This compound reagent->product

Route 1: SNAr Synthesis Workflow

route2 start 3-Fluoro-5-hydroxybenzoic Acid reagent Dimethyl Sulfate, K₂CO₃ Acetone, Reflux start->reagent product This compound reagent->product

Route 2: Methylation Synthesis Workflow

Pirtobrutinib: A Comparative Analysis of In Vitro and In Vivo Efficacy in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Pirtobrutinib, a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant clinical efficacy in the treatment of relapsed or refractory B-cell malignancies. Synthesized from the key starting material 5-fluoro-2-methoxybenzoic acid, an isomer of 3-Fluoro-5-methoxybenzoic acid, Pirtobrutinib offers a valuable case study for comparing in vitro activity with in vivo clinical outcomes.[][2]

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Pirtobrutinib, supported by experimental data from preclinical studies and clinical trials. Detailed methodologies for key experiments are provided to offer researchers and drug development professionals a thorough understanding of the drug's performance.

In Vitro Efficacy

Pirtobrutinib was designed to be a highly selective inhibitor of BTK, a crucial signaling protein in the B-cell antigen receptor (BCR) pathway.[3] Its in vitro activity is characterized by potent inhibition of both wild-type and C481S-mutated BTK, the latter being a common mechanism of resistance to covalent BTK inhibitors.

ParameterCell LineResultReference
BTK Inhibition Biochemical AssayPotent, selective, non-covalent inhibition[4]
Inhibition of BTK C481S mutant Biochemical AssayActive against common resistance mutation[4]
Cell Proliferation Inhibition B-cell malignancy cell linesDose-dependent inhibition of proliferationInferred from mechanism

In Vivo Efficacy: Clinical Trial Data

The in vivo efficacy of Pirtobrutinib has been extensively evaluated in the multi-cohort Phase 1/2 BRUIN clinical trial.[5] This trial enrolled patients with various B-cell malignancies who had received prior therapies, including covalent BTK inhibitors.

Mantle Cell Lymphoma (MCL)
ParameterPatient PopulationResultReference
Overall Response Rate (ORR) Relapsed/refractory, previously treated with a covalent BTK inhibitor (n=90)57.8%[5]
Complete Response (CR) Relapsed/refractory, previously treated with a covalent BTK inhibitor (n=90)20.0%[5]
Median Duration of Response (DOR) Relapsed/refractory, previously treated with a covalent BTK inhibitor21.6 months[5]
Progression-Free Survival (PFS) Patients previously treated with a covalent BTK inhibitorMedian of 7.4 months[4]
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
ParameterPatient PopulationResultReference
Overall Response Rate (ORR) Relapsed/refractory, previously treated with a covalent BTK inhibitor73%[6]
Progression-Free Survival (PFS) Patients previously treated with a covalent BTK inhibitorMedian of 19.4 months[4]

Experimental Protocols

In Vitro BTK Inhibition Assay (General Protocol)

A common method to determine the in vitro inhibitory activity of a compound against a target kinase like BTK is a biochemical assay.

  • Reagents and Materials: Recombinant human BTK protein (wild-type and C481S mutant), ATP, a suitable peptide or protein substrate, kinase buffer, and the test compound (Pirtobrutinib).

  • Assay Procedure:

    • The test compound is serially diluted to various concentrations.

    • The recombinant BTK enzyme is incubated with the test compound in the kinase buffer for a predetermined period.

    • The kinase reaction is initiated by adding ATP and the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP) or by using phosphorylation-specific antibodies in an ELISA or Western blot format.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Clinical Trial (BRUIN Study - NCT03740529)

The following provides a generalized overview of the methodology for the Phase 1/2 BRUIN study which evaluated the in vivo efficacy of Pirtobrutinib.

  • Study Design: A multicenter, open-label, Phase 1/2 trial involving patients with various relapsed or refractory B-cell malignancies.[5]

  • Patient Population: Patients with a confirmed diagnosis of a B-cell malignancy who had received at least two prior lines of systemic therapy, including a covalent BTK inhibitor.[7]

  • Treatment: Pirtobrutinib was administered orally once daily in 28-day cycles.

  • Efficacy Assessment:

    • Tumor response was assessed by investigators according to standard criteria for each malignancy (e.g., Lugano classification for lymphoma).

    • Assessments were performed at baseline and at regular intervals during treatment.

    • The primary efficacy endpoint was the Overall Response Rate (ORR), defined as the proportion of patients who achieved a complete response (CR) or partial response (PR).[5]

    • Secondary endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), and safety.[5]

  • Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Visualizations

Signaling Pathway of BTK Inhibition

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibition NFkB NF-κB PLCg2->NFkB Activation MAPK MAPK PLCg2->MAPK Activation Cell_Response Cell Proliferation, Survival, Adhesion NFkB->Cell_Response MAPK->Cell_Response

Caption: BTK signaling pathway and the inhibitory action of Pirtobrutinib.

Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow Patient_Recruitment Patient Recruitment (Relapsed/Refractory B-Cell Malignancies) Baseline_Assessment Baseline Assessment (Tumor Burden, etc.) Patient_Recruitment->Baseline_Assessment Pirtobrutinib_Admin Pirtobrutinib Administration (Oral, Once Daily) Baseline_Assessment->Pirtobrutinib_Admin Monitoring Regular Monitoring (Tumor Response, Safety) Pirtobrutinib_Admin->Monitoring Data_Analysis Data Analysis (ORR, DOR, PFS) Monitoring->Data_Analysis Efficacy_Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Efficacy_Conclusion

Caption: Workflow for assessing the in vivo efficacy of Pirtobrutinib in clinical trials.

References

Comparison of the acidity of 3-Fluoro-5-methoxybenzoic acid with other substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the acidity of a molecule, quantified by its pKa value, is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the acidity of 3-Fluoro-5-methoxybenzoic acid against a range of other substituted benzoic acids, supported by experimental data and detailed methodologies.

Comparative Acidity of Substituted Benzoic Acids

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity (increase pKa). The interplay of inductive and resonance effects determines the overall impact of a substituent.

The table below summarizes the pKa values for this compound and a selection of other substituted benzoic acids, providing a quantitative basis for comparison.

CompoundSubstituentspKa
This compound 3-F, 5-OCH33.74 (Predicted)
Benzoic acid-4.20
3-Fluorobenzoic acid3-F3.86
3-Methoxybenzoic acid3-OCH34.09
4-Nitrobenzoic acid4-NO23.41
4-Chlorobenzoic acid4-Cl3.98
4-Methylbenzoic acid (p-Toluic acid)4-CH34.36
4-Methoxybenzoic acid (p-Anisic acid)4-OCH34.47
3-Nitrobenzoic acid3-NO23.45
3-Chlorobenzoic acid3-Cl3.83
3-Methylbenzoic acid (m-Toluic acid)3-CH34.27

Note: The pKa value for this compound is a predicted value.[1] Other pKa values are experimentally determined.

Understanding the Substituent Effects

The acidity of this compound is shaped by the electronic properties of its two substituents, a fluoro group and a methoxy group, both at the meta position relative to the carboxylic acid.

Fluoro Group: Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxylic acid group, stabilizing the negative charge of the carboxylate anion formed upon deprotonation and thereby increasing the acidity of the molecule.[2]

Methoxy Group: The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, it also possesses lone pairs of electrons on the oxygen that can be donated into the aromatic ring through the resonance effect (+R).[3]

In the meta position, the resonance effect of the methoxy group does not extend to the carboxyl group. Therefore, its primary influence on the acidity of 3-methoxybenzoic acid is its electron-withdrawing inductive effect, which increases acidity relative to benzoic acid.[3]

In this compound, both the fluoro and methoxy groups are in meta positions. Consequently, their primary influence on the acidity of the carboxylic acid is through their electron-withdrawing inductive effects. The additive nature of these two -I effects leads to a predicted pKa of 3.74, making it a stronger acid than benzoic acid (pKa 4.20), 3-fluorobenzoic acid (pKa 3.86), and 3-methoxybenzoic acid (pKa 4.09).

electronic_effects cluster_acid This compound cluster_effects Electronic Effects cluster_substituents Substituents (meta) cluster_outcome Outcome Acid Benzoic Acid Ring Acidity Increased Acidity Acid->Acidity Inductive Inductive Effect (-I) Inductive->Acid Stabilizes Anion Resonance Resonance Effect (+R) Fluoro Fluoro Group Fluoro->Inductive Strong Methoxy Methoxy Group Methoxy->Inductive Moderate Methoxy->Resonance Weak at meta

Electronic effects influencing the acidity of this compound.

Experimental Determination of pKa

The pKa of a substituted benzoic acid can be accurately determined using potentiometric titration. This method involves the gradual addition of a strong base to a solution of the acid and monitoring the resulting change in pH.

Experimental Protocol: Potentiometric Titration

1. Materials and Reagents:

  • Substituted benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for ionic strength adjustment

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

2. Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.

  • Sample Preparation: Accurately weigh a sample of the substituted benzoic acid (to achieve an approximately 0.01 M solution) and dissolve it in a known volume of deionized water in a beaker. A small amount of a co-solvent like ethanol may be used if the acid has low water solubility. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized NaOH solution above the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point). Alternatively, a first or second derivative plot can be used to determine the equivalence point more accurately.

pKa_determination_workflow start Start prep Prepare Acid Solution (approx. 0.01 M) start->prep calibrate Calibrate pH Meter start->calibrate titrate Titrate with Standardized NaOH prep->titrate calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pk Determine pKa (pH at half-equivalence point) determine_ep->determine_pk end End determine_pk->end

References

A Comparative Spectroscopic Analysis of 3-Fluoro-5-methoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Differentiation of Fluoromethoxybenzoic Acid Isomers

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. Isomeric compounds, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-Fluoro-5-methoxybenzoic acid and two of its structural isomers: 2-Fluoro-5-methoxybenzoic acid and 4-Fluoro-3-methoxybenzoic acid. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a practical reference for the unambiguous identification and differentiation of these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers. This quantitative data provides a clear basis for their differentiation.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 7.33 (s, 1H), 7.15 (dd, J=8.8, 2.4 Hz, 1H), 6.84 (t, J=8.8 Hz, 1H), 3.86 (s, 3H)165.1, 163.0 (d, J=248 Hz), 159.2 (d, J=13 Hz), 132.8 (d, J=7 Hz), 110.1 (d, J=2 Hz), 109.8 (d, J=22 Hz), 107.8 (d, J=26 Hz), 56.0
2-Fluoro-5-methoxybenzoic acid 7.50 (dd, J=9.0, 3.2 Hz, 1H), 7.18 (t, J=9.0 Hz, 1H), 7.05 (dd, J=9.0, 4.4 Hz, 1H), 3.82 (s, 3H)162.8 (d, J=3 Hz), 158.5 (d, J=247 Hz), 154.9, 121.2 (d, J=4 Hz), 118.9 (d, J=8 Hz), 117.0 (d, J=22 Hz), 115.3 (d, J=24 Hz), 56.2
4-Fluoro-3-methoxybenzoic acid 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H)166.2, 153.5 (d, J=249 Hz), 147.8, 125.8 (d, J=7 Hz), 124.9 (d, J=3 Hz), 115.9 (d, J=21 Hz), 113.2, 56.4

Note: NMR data is typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The splitting pattern of carbons attached to fluorine is indicated by (d) for doublet, with the C-F coupling constant (J) in Hz.

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound ~3000 (O-H), ~1700 (C=O), ~1600, 1450 (C=C), ~1250 (C-O), ~1150 (C-F)170 (M+), 153, 125, 97
2-Fluoro-5-methoxybenzoic acid ~3000 (O-H), ~1690 (C=O), ~1610, 1480 (C=C), ~1260 (C-O), ~1170 (C-F)170 (M+), 153, 125, 97
4-Fluoro-3-methoxybenzoic acid ~3000 (O-H), ~1685 (C=O), ~1605, 1500 (C=C), ~1270 (C-O), ~1120 (C-F)170 (M+), 153, 125, 97

Note: The molecular ion peak (M+) for all isomers is expected at m/z 170, corresponding to the molecular weight of C₈H₇FO₃. The fragmentation pattern can provide further structural information.

Table 3: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
Substituted Benzoic Acids ~230-250 (Band II), ~270-290 (Band I)Ethanol or Methanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

  • Data Acquisition (Electrospray Ionization - ESI): For ESI-MS, dilute the sample solution further to approximately 10 µg/mL and infuse it into the ESI source. Spectra can be acquired in either positive or negative ion mode.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200 to 400 nm. Use the pure solvent as a blank to zero the spectrophotometer.

Visualization of Spectroscopic Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the isomers of fluoromethoxybenzoic acid based on their key spectroscopic features.

Spectroscopic_Differentiation_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR (Aromatic Region) Isomer_1 This compound H_NMR->Isomer_1 Unique Splitting Patterns Isomer_2 2-Fluoro-5-methoxybenzoic acid H_NMR->Isomer_2 Unique Splitting Patterns Isomer_3 4-Fluoro-3-methoxybenzoic acid H_NMR->Isomer_3 Unique Splitting Patterns C_NMR ¹³C NMR (C-F Coupling) C_NMR->Isomer_1 Distinct J(C-F) Coupling C_NMR->Isomer_2 Distinct J(C-F) Coupling C_NMR->Isomer_3 Distinct J(C-F) Coupling IR_Fingerprint Fingerprint Region (C-H Bending) IR_Fingerprint->Isomer_1 Characteristic Bending Frequencies IR_Fingerprint->Isomer_2 Characteristic Bending Frequencies IR_Fingerprint->Isomer_3 Characteristic Bending Frequencies MS_Fragmentation Fragmentation Pattern MS_Fragmentation->Isomer_1 Substituent Position Dependent Fragments MS_Fragmentation->Isomer_2 Substituent Position Dependent Fragments MS_Fragmentation->Isomer_3 Substituent Position Dependent Fragments Start Isomeric Mixture Start->H_NMR Analyze Proton Signals Start->C_NMR Analyze Carbon Signals Start->IR_Fingerprint Analyze Vibrational Modes Start->MS_Fragmentation Analyze Fragment Ions

Caption: Workflow for Isomer Differentiation.

This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. For definitive structural confirmation, it is always recommended to compare experimental data with that of a certified reference standard.

Assessing the Metabolic Stability of Compounds Derived from 3-Fluoro-5-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a widely utilized approach in medicinal chemistry to enhance pharmacokinetic properties, most notably metabolic stability. The introduction of fluorine can block sites of metabolism, increase binding affinity to target proteins, and improve membrane permeability. This guide provides a comparative assessment of the metabolic stability of hypothetical compounds derived from 3-Fluoro-5-methoxybenzoic acid, offering insights into how structural modifications may influence their metabolic fate. The experimental data presented herein is illustrative, designed to provide a framework for evaluating and comparing the metabolic profiles of novel chemical entities.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. Key parameters for assessing this are the half-life (t½) and intrinsic clearance (Clint) in liver microsomes or hepatocytes. The following tables present a hypothetical comparison of various derivatives of this compound against a non-fluorinated analog and a standard control compound known for rapid metabolism.

Table 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes

Compound IDStructuret½ (min)Clint (µL/min/mg protein)
FBA-Amide-1 3-Fluoro-5-methoxy-N-methylbenzamide4530.8
FBA-Amide-2 3-Fluoro-5-methoxy-N-ethylbenzamide5525.2
FBA-Ester-1 Methyl 3-fluoro-5-methoxybenzoate3046.2
BA-Amide-1 3-Methoxy-N-methylbenzamide (Non-fluorinated analog)2069.3
Verapamil (Standard Control)10138.6

Note: The data presented in this table is hypothetical and for illustrative purposes.

Table 2: Metabolic Stability of this compound Derivatives in Human Hepatocytes

Compound IDStructuret½ (min)Clint (µL/min/10^6 cells)
FBA-Amide-1 3-Fluoro-5-methoxy-N-methylbenzamide6011.6
FBA-Amide-2 3-Fluoro-5-methoxy-N-ethylbenzamide759.2
FBA-Ester-1 Methyl 3-fluoro-5-methoxybenzoate4017.3
BA-Amide-1 3-Methoxy-N-methylbenzamide (Non-fluorinated analog)2527.7
Verapamil (Standard Control)1546.2

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

A detailed understanding of the methodologies used to generate metabolic stability data is crucial for the interpretation and replication of results. Below are the protocols for the two primary in vitro assays.

1. Liver Microsomal Stability Assay

This assay is a common initial screen to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.

  • Test System: Pooled human liver microsomes.

  • Test Compound Concentration: 1 µM.

  • Incubation:

    • A reaction mixture is prepared containing liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4).

    • The test compound is added to the microsomal suspension and pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (to ensure a constant supply of the necessary cofactor for CYP enzymes).

    • Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Analysis:

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½). The intrinsic clearance (Clint) is then calculated from the half-life.

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors in a more physiologically relevant cellular environment.

  • Test System: Cryopreserved or fresh human hepatocytes.

  • Test Compound Concentration: 1 µM.

  • Incubation:

    • Hepatocytes are thawed (if cryopreserved) and suspended in an appropriate incubation medium (e.g., Williams' Medium E) at a specific density (e.g., 1 million viable cells/mL).

    • The hepatocyte suspension is pre-warmed to 37°C.

    • The test compound is added to the hepatocyte suspension.

    • The mixture is incubated at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.

    • Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Termination: The reaction is quenched by adding a cold organic solvent with an internal standard to each aliquot.

  • Sample Analysis:

    • The samples are processed (e.g., centrifugation or protein precipitation) to remove cellular debris.

    • The amount of the remaining parent compound in the supernatant is quantified using LC-MS/MS.

  • Data Analysis: Similar to the microsomal stability assay, the half-life (t½) and intrinsic clearance (Clint) are determined from the rate of disappearance of the parent compound over time.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the metabolic stability assays described above.

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis microsomes Prepare Microsomal Suspension (0.5 mg/mL in Buffer) pre_incubation Pre-incubate Microsomes and Compound microsomes->pre_incubation compound Prepare Test Compound Solution (1 µM) compound->pre_incubation nadph Prepare NADPH-Regenerating System initiation Initiate Reaction with NADPH nadph->initiation pre_incubation->initiation sampling Collect Aliquots at Time Points (0-60 min) initiation->sampling termination Terminate Reaction (Cold Solvent + Internal Standard) sampling->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms data_analysis Calculate t½ and Clint lcms->data_analysis

Microsomal Stability Assay Workflow

Hepatocyte_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis hepatocytes Prepare Hepatocyte Suspension (1x10^6 cells/mL) mixing Combine Hepatocytes and Test Compound hepatocytes->mixing compound Prepare Test Compound Solution (1 µM) compound->mixing sampling Collect Aliquots at Time Points (0-120 min) mixing->sampling termination Quench Reaction (Cold Solvent + Internal Standard) sampling->termination processing Process Samples (e.g., Centrifugation) termination->processing lcms Analyze Supernatant by LC-MS/MS processing->lcms data_analysis Calculate t½ and Clint lcms->data_analysis

Hepatocyte Stability Assay Workflow

Safety Operating Guide

Essential Safety and Disposal Procedures for 3-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 3-Fluoro-5-methoxybenzoic acid (CAS No. 176548-72-4), a common reagent in organic synthesis.

Immediate Safety and Hazard Information

This compound is a solid irritant.[1][2] Adherence to appropriate safety protocols is crucial to prevent exposure and mitigate risks. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Source: [3][4]

Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow all institutional and local regulations regarding chemical handling and waste disposal.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal facility.[3][4][5][6]

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • If there is a risk of generating dust, use a respirator with a particulate filter.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Ensure the container is compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound" and the associated hazards (e.g., "Irritant").

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep it away from incompatible materials.

5. Disposal Request:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's EHS department.

Note on Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this compound should also be collected and disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a designated, labeled, and sealed container ppe->collect spill Is there a spill? collect->spill cleanup Follow spill cleanup procedures spill->cleanup Yes store Store waste container in a designated secure area spill->store No cleanup->collect request Arrange for pickup by licensed hazardous waste disposal service store->request end End: Waste properly disposed request->end

Caption: Disposal workflow for this compound.

Logical Relationship of Safety and Disposal Steps

The following diagram outlines the logical flow from identifying the chemical to its final disposal, emphasizing the importance of safety at each stage.

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Storage & Disposal identify Identify Waste: This compound assess Assess Hazards: Skin/Eye/Respiratory Irritant identify->assess select_ppe Select Appropriate PPE assess->select_ppe collect_waste Collect in Labeled Container select_ppe->collect_waste segregate Segregate from Incompatible Waste collect_waste->segregate store_waste Store in Secure Area segregate->store_waste dispose Dispose via Approved Facility store_waste->dispose

Caption: Logical flow for safe disposal of this compound.

References

Personal protective equipment for handling 3-Fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 3-Fluoro-5-methoxybenzoic acid, ensuring a secure laboratory environment.

Prudent Laboratory Practices:

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazard profiles of structurally similar compounds.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][4]Protects against eye irritation or serious eye damage from splashes or airborne particles.[5]
Skin Protection Chemical-resistant lab coat, fully buttoned.[1] Disposable nitrile gloves are recommended for incidental contact.[1][2][4] For prolonged or immersive contact, consider gloves with higher resistance. Inspect gloves for defects before use and change them immediately upon contamination.[1][2]Prevents skin contact which can cause irritation.[5] Contaminated clothing should be removed and washed before reuse.
Foot Protection Fully enclosed shoes made of a chemical-resistant material.[1]Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient to maintain exposure below acceptable limits, or for handling large quantities that may generate significant dust.[1]May cause respiratory irritation.[5][6] All handling of the solid compound should occur in a well-ventilated area to prevent the formation and inhalation of dust.[1][2]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Engineering Controls :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly before starting any work.[1]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as appropriate waste containers, before handling the chemical.[1]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Chemical Handling :

    • Carefully weigh the desired amount of this compound on a weigh boat inside the fume hood to minimize dust dispersion.

    • When transferring the solid, use a spatula and avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures :

    • Thoroughly clean any contaminated surfaces and equipment.

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat and eye protection).[1]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Unused Chemical : Unwanted this compound should be disposed of as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

    • Solutions : Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Disposal Method :

    • All waste containing this compound must be disposed of through an approved hazardous waste management program.[7][8]

    • Do not empty into drains or dispose of in regular trash.[2][7]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound prep Preparation - Designate area (fume hood) - Verify ventilation - Gather materials & waste containers don_ppe Don PPE - Goggles/Face shield - Nitrile gloves - Lab coat prep->don_ppe Proceed to handling Chemical Handling - Weigh in fume hood - Transfer carefully - Prepare solutions slowly don_ppe->handling Proceed to post_handling Post-Handling - Decontaminate surfaces - Doff PPE correctly - Wash hands handling->post_handling Upon completion waste_collection Waste Collection - Segregate solid & liquid waste - Use labeled hazardous waste containers handling->waste_collection During & after post_handling->waste_collection Dispose of PPE disposal Disposal - Via approved hazardous waste program - Incineration (if applicable) waste_collection->disposal Final step

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.